DSM502
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-9-11(8-21-14(9)15(23)22-12-3-4-12)6-10-2-5-13(20-7-10)16(17,18)19/h2,5,7-8,12,21H,3-4,6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOVOYRODSYDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1CC2=CN=C(C=C2)C(F)(F)F)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of the Antimalarial Candidate DSM502: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSM502 is a potent and selective pyrrole-based inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. This document provides an in-depth technical overview of the discovery, mechanism of action, and synthesis of this compound, intended for professionals in the field of drug development and parasitology. It details the quantitative metrics of its efficacy, the experimental protocols for its evaluation, and visual representations of its biological and chemical processes.
Discovery of this compound: A Targeted Approach
The discovery of this compound was the result of a target-based drug discovery program aimed at identifying novel inhibitors of Plasmodium falciparum DHODH (PfDHODH). The parasite's sole reliance on the de novo pyrimidine synthesis pathway, in contrast to the human host which can utilize salvage pathways, makes PfDHODH an attractive and validated drug target.
The discovery workflow began with high-throughput screening of compound libraries against recombinant PfDHODH, leading to the identification of a promising pyrrole-based scaffold. A subsequent structure-guided lead optimization campaign, leveraging X-ray crystallography of inhibitor-enzyme complexes, was undertaken to improve potency, selectivity, and pharmacokinetic properties. This effort ultimately culminated in the identification of this compound as a lead candidate.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound exerts its antimalarial activity by specifically inhibiting the enzymatic function of Plasmodium DHODH. This enzyme catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a flavin mononucleotide (FMN) cofactor. Orotate is a direct precursor to uridine monophosphate (UMP), which is essential for the synthesis of all other pyrimidines required for DNA and RNA replication. By blocking this critical step, this compound deprives the parasite of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and death. A key advantage of this compound is its high selectivity for the parasite enzyme over the human homolog, minimizing potential host toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potent in vitro activity, in vivo efficacy, and favorable pharmacokinetic profile in mice.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value |
| IC50 | P. falciparum DHODH (PfDHODH) | 20 nM[1][2] |
| IC50 | P. vivax DHODH (PvDHODH) | 14 nM[1] |
| EC50 | P. falciparum 3D7 cells | 14 nM[1][3] |
| Selectivity | Human DHODH | >100 µM |
Table 2: In Vivo Efficacy of this compound in a SCID Mouse Model of P. falciparum Infection
| Dose (p.o., once daily for 4 days) | Parasite Clearance | Reference |
| 10 mg/kg | 97% | [1][2] |
| 50 mg/kg | 97% | [1][3] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Route | Dose | Bioavailability | t1/2 (h) | Cmax (µM) | Plasma Clearance (mL/min/kg) | Vss (L/kg) | Reference |
| Oral (p.o.) | 18.3 mg/kg | >100% | 2.6 | 8.4 | - | - | [1][2] |
| Oral (p.o.) | 50 mg/kg | >100% | 3.6 | 42.3 | - | - | [1] |
| Intravenous (i.v.) | 2.8 mg/kg | - | 2.8 | - | 26.1 | 1.2 | [1][3] |
Experimental Protocols
In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Plasmodium DHODH.
Methodology:
-
Recombinant PfDHODH and PvDHODH are expressed and purified.
-
The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate.
-
The reduction of a co-substrate, such as 2,6-dichloroindophenol (DCIP), is monitored spectrophotometrically at 600 nm.
-
This compound is serially diluted and pre-incubated with the enzyme before the addition of the substrate.
-
The rate of DCIP reduction is measured in the presence of varying concentrations of this compound.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Parasite Growth Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against erythrocytic stage P. falciparum.
Methodology:
-
Synchronized ring-stage P. falciparum cultures are incubated in 96-well plates.
-
The parasites are exposed to serial dilutions of this compound for 72 hours.
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures nucleic acid content.
-
EC50 values are determined from the resulting dose-response curves.
In Vivo Efficacy in a Humanized SCID Mouse Model
Objective: To evaluate the in vivo antimalarial efficacy of this compound.
Methodology:
-
Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.
-
The mice are infected with P. falciparum.
-
Once parasitemia is established, the mice are treated orally with this compound once daily for four consecutive days.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy is determined by the percentage reduction in parasitemia compared to a vehicle-treated control group.
Synthesis Process of this compound
While a detailed, step-by-step synthetic protocol for this compound is not publicly available, its structure as a substituted pyrrole suggests a synthesis route based on established chemical methodologies. A plausible and common approach for the synthesis of such multi-substituted pyrroles is the Hantzsch pyrrole synthesis. This method involves the condensation of an α-haloketone, a β-ketoester, and an amine.
The logical flow for a representative synthesis of this compound, based on the Hantzsch methodology, is depicted below. This would involve the careful selection of appropriately substituted starting materials to yield the final this compound structure.
Conclusion
This compound is a promising antimalarial candidate that emerged from a well-designed, target-based drug discovery program. Its potent and selective inhibition of Plasmodium DHODH, coupled with its excellent in vivo efficacy and favorable pharmacokinetic properties, underscores its potential for further development. The synthesis of this compound can be achieved through established pyrrole synthesis methodologies, such as the Hantzsch synthesis. This technical guide provides a comprehensive overview of the key data and processes related to the discovery and synthesis of this compound, serving as a valuable resource for the scientific community engaged in antimalarial drug development.
References
The Pyrrole Core of DSM502: A Technical Guide to its Structure-Activity Relationship in Targeting Malaria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DSM502, a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH). By understanding the intricate molecular interactions and the experimental methodologies used to elucidate them, researchers can gain valuable insights into the ongoing development of novel antimalarial therapeutics.
Executive Summary
This compound is a promising antimalarial candidate that targets the pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[1][2] Unlike their human hosts, these parasites rely exclusively on the de novo synthesis of pyrimidines, making the enzymes in this pathway attractive drug targets.[1][3] this compound, a pyrrole-based compound, exhibits nanomolar potency against P. falciparum and P. vivax DHODH while maintaining a high degree of selectivity over the human ortholog.[2] This guide will dissect the key structural features of the pyrrole series that govern this activity, present the quantitative data in a clear, comparative format, and detail the experimental protocols used to generate this knowledge.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound exerts its antimalarial effect by inhibiting dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the production of pyrimidines, which are essential for DNA and RNA synthesis.[3][4] By blocking this pathway, this compound effectively starves the parasite of the necessary building blocks for replication and survival.
Structure-Activity Relationship of the Pyrrole Series
The development of this compound involved a systematic lead optimization campaign centered on a pyrrole-based scaffold. X-ray crystallography studies revealed that these pyrrole inhibitors bind to an alternative conformation of the DHODH enzyme compared to other known inhibitors, a key factor in their enhanced species selectivity.[2]
Core Scaffold and Key Interactions
The pyrrole core serves as the central anchoring motif. Modifications to various positions on this core and its substituents have been explored to enhance potency, selectivity, and pharmacokinetic properties.
Quantitative SAR Data
The following tables summarize the in vitro activity and pharmacokinetic parameters of this compound and related analogs.
| Compound | PfDHODH IC50 (nM) | PvDHODH IC50 (nM) | Human DHODH IC50 (µM)[3] | P. falciparum (3D7) EC50 (nM) |
| This compound | 20 | 14 | >100 | 14 |
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Mouse Oral Bioavailability (%) | Mouse t1/2 (h) | Mouse Cmax (µM) |
| This compound | >100 | 2.6 - 3.6 | 8.4 - 42.3 |
Table 2: Pharmacokinetic Properties of this compound in Mice
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental procedures used in the characterization of this compound.
DHODH Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.
Protocol:
-
Reagent Preparation: Recombinant P. falciparum DHODH and human DHODH are expressed and purified. A reaction buffer is prepared containing Tris-HCl, KCl, Triton X-100, and coenzyme Q10. Dihydroorotate serves as the substrate, and 2,6-dichlorophenolindophenol (DCIP) is used as a terminal electron acceptor.
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Assay Procedure: The enzyme is pre-incubated with the test compound for a defined period. The enzymatic reaction is initiated by the addition of dihydroorotate.
-
Data Acquisition: The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Plasmodium falciparum Growth Inhibition Assay
This cell-based assay determines the efficacy of a compound in inhibiting the growth of the parasite within human red blood cells.
Protocol:
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a complete medium under a specific gas mixture (O₂, CO₂, N₂).
-
Assay Setup: Synchronized ring-stage parasites are diluted to a specific parasitemia and hematocrit. The parasite suspension is added to microtiter plates containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that allows for at least one full cycle of parasite replication (typically 48-72 hours).
-
Growth Measurement: Parasite growth is quantified using various methods, such as:
-
SYBR Green I based fluorescence assay: This method measures the proliferation of parasites by quantifying the amount of parasitic DNA.
-
Giemsa staining and microscopy: This traditional method involves visually counting the number of infected red blood cells.
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Flow cytometry: This high-throughput method provides a quantitative measure of parasitemia.
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls. EC50 values are determined by fitting the data to a dose-response curve.
In Vivo Efficacy and Pharmacokinetic Studies in Mice
These studies assess the in vivo performance of a compound in a mouse model of malaria.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., SCID) are engrafted with human red blood cells and subsequently infected with P. falciparum.
-
Drug Administration: The test compound is administered to the infected mice, typically via oral gavage, at various doses and dosing regimens.
-
Efficacy Assessment: Parasitemia is monitored over time by collecting blood samples and analyzing them by microscopy or flow cytometry. The efficacy is determined by the reduction in parasite burden compared to a vehicle-treated control group.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration. The concentration of the compound in the plasma is quantified using methods like LC-MS/MS. Pharmacokinetic parameters such as bioavailability, half-life (t₁/₂), and maximum concentration (Cmax) are then calculated.
Conclusion and Future Directions
The pyrrole-based inhibitor this compound represents a significant advancement in the pursuit of novel antimalarial drugs with a unique mechanism of action. The detailed structure-activity relationship data and robust experimental protocols outlined in this guide provide a solid foundation for further research. Future efforts in this area may focus on optimizing the metabolic stability of the pyrrole series while retaining the high potency and selectivity of this compound. The continued application of structure-based drug design, informed by the principles elucidated here, holds great promise for the development of the next generation of therapies to combat the global threat of malaria.
References
- 1. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]
- 3. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of DSM502 in Targeting Pyrimidine Biosynthesis in Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DSM502, a promising antimalarial candidate that targets the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum. This document outlines the mechanism of action of this compound, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Critical Need for Novel Antimalarial Targets
The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control and elimination efforts. Resistance has been observed for nearly all currently used antimalarial drugs, including artemisinin-based combination therapies (ACTs), necessitating the urgent discovery and development of new therapeutics with novel mechanisms of action.[1][2][3][4][5]
The de novo pyrimidine biosynthesis pathway in P. falciparum has emerged as a promising target for drug development. Unlike their human hosts, who can salvage pre-formed pyrimidines from the environment, malaria parasites are entirely dependent on this pathway for the synthesis of essential pyrimidine nucleotides required for DNA and RNA replication.[6][7][8][9] This dependency makes the enzymes within this pathway attractive targets for selective inhibition.
This compound: A Selective Inhibitor of Plasmodium Dihydroorotate Dehydrogenase (DHODH)
This compound is a pyrrole-based small molecule inhibitor that specifically targets the fourth enzyme in the de novo pyrimidine biosynthesis pathway, dihydroorotate dehydrogenase (DHODH).[10][11] Plasmodium DHODH is a mitochondrial enzyme that catalyzes the flavin mononucleotide (FMN)-dependent oxidation of dihydroorotate to orotate.[7] The inhibition of this essential enzyme leads to the depletion of the parasite's pyrimidine pool, ultimately arresting its growth and proliferation.[12]
A key advantage of targeting P. falciparum DHODH (PfDHODH) is the significant structural differences between the parasite and human enzymes, allowing for the development of highly selective inhibitors like this compound with minimal off-target effects on the human host.[7][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Target/Organism | Assay Type | IC50 / EC50 (nM) | Reference |
| P. falciparum DHODH (PfDHODH) | Enzyme Inhibition Assay | 20 | [10] |
| P. vivax DHODH (PvDHODH) | Enzyme Inhibition Assay | 14 | [10] |
| P. falciparum 3D7 cells | Whole-cell growth inhibition | 14 | [10] |
| Human DHODH | Enzyme Inhibition Assay | No inhibition | [10] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Mouse Model | Dosing Regimen | Parasite Clearance | Reference |
| SCID mice with P. falciparum | 10 and 50 mg/kg; p.o. once daily for 4 days | 97% | [10] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | >100% | 18.3 and 50 mg/kg; single p.o. | [10] |
| Apparent t1/2 | 2.6, 3.6 h | 18.3 and 50 mg/kg; single p.o. | [10] |
| Cmax | 8.4, 42.3 µM | 18.3 and 50 mg/kg; single p.o. | [10] |
| Apparent t1/2 (i.v.) | 2.8 h | 2.8 mg/kg; single i.v. | [10] |
| Plasma Clearance (i.v.) | 26.1 mL/min/kg | 2.8 mg/kg; single i.v. | [10] |
| Vss (i.v.) | 1.2 L/kg | 2.8 mg/kg; single i.v. | [10] |
Signaling Pathways and Experimental Workflows
Pyrimidine Biosynthesis Pathway and this compound Inhibition
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound on DHODH.
Experimental Workflow for Evaluating DHODH Inhibitors
Caption: A generalized experimental workflow for the discovery and preclinical development of DHODH inhibitors like this compound.
Detailed Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol is a generalized procedure based on spectrophotometric measurement of DHODH activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant P. falciparum DHODH.
Materials:
-
Recombinant P. falciparum DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate Mixture:
-
L-dihydroorotic acid (2 mM)
-
Decylubiquinone (0.2 mM)
-
2,6-dichloroindophenol (DCIP) (0.12 mM)
-
-
This compound stock solution (in DMSO)
-
96-well clear-bottom microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a final concentration of 0.02 µg of recombinant PfDHODH to each well.[13]
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the substrate mixture to each well.
-
Immediately measure the absorbance at 600 nm at regular intervals (e.g., every 30 seconds for 10 minutes) to monitor the reduction of DCIP.
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures parasite proliferation by quantifying the amount of parasite DNA.[14]
Objective: To determine the half-maximal effective concentration (EC50) of this compound against P. falciparum in culture.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (RPMI 1640 with appropriate supplements)
-
Human erythrocytes
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis Buffer with SYBR Green I dye
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
In a 96-well plate, add 90 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit).
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and an uninfected erythrocyte control.
-
Incubate the plate at 37°C in a gassed incubator (5% CO2, 5% O2, 90% N2) for 72 hours.
-
After incubation, lyse the cells by adding the lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence from the uninfected erythrocyte control.
-
Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy in a P. falciparum-infected Mouse Model
This protocol describes a general approach for evaluating the in vivo efficacy of antimalarial compounds in humanized mice.[15][16][17][18]
Objective: To assess the ability of this compound to reduce parasitemia in a P. falciparum-infected mouse model.
Materials:
-
Immunodeficient mice (e.g., SCID) engrafted with human erythrocytes
-
P. falciparum strain adapted for in vivo growth
-
This compound formulation for oral administration
-
Vehicle control
-
Giemsa stain
-
Microscope
Procedure:
-
Inoculate the humanized mice with P. falciparum-infected erythrocytes.
-
Monitor the parasitemia daily by preparing thin blood smears from tail vein blood and staining with Giemsa.
-
Once a stable, rising parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group according to the desired dosing regimen (e.g., once daily for 4 days). Administer the vehicle to the control group.
-
Continue to monitor parasitemia daily for the duration of the treatment and for a follow-up period to check for recrudescence.
-
Calculate the percentage reduction in parasitemia in the treated group compared to the control group at various time points.
-
Monitor the mice for any signs of toxicity.
Conclusion and Future Directions
This compound represents a promising lead compound in the fight against malaria, with a mechanism of action that is distinct from currently used drugs. Its high potency and selectivity for the parasite DHODH, coupled with favorable pharmacokinetic properties and in vivo efficacy, underscore its potential as a next-generation antimalarial.
Further research and development will be crucial to advance this compound through the clinical trial pipeline. Key areas of focus will include comprehensive safety and toxicology studies, optimization of dosing regimens, and evaluation in combination with other antimalarial agents to mitigate the risk of resistance development. The continued investigation of DHODH inhibitors like this compound is a critical component of the global strategy to combat and ultimately eradicate malaria.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrialrundown.wordpress.com [clinicaltrialrundown.wordpress.com]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. | Semantic Scholar [semanticscholar.org]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 12. Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.malariaworld.org [media.malariaworld.org]
- 15. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Model-Informed Drug Development for Malaria Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
DSM502: A Potent Pyrrole-Based Chemical Probe for Interrogating Plasmodium Dihydroorotate Dehydrogenase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a devastating parasitic disease, necessitates the development of novel therapeutics with unique mechanisms of action to combat emerging drug resistance. The de novo pyrimidine biosynthesis pathway in Plasmodium parasites presents a compelling target for drug discovery, as it is essential for parasite survival and absent in the human host. Dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway, has been clinically validated as a druggable target. This technical guide provides a comprehensive overview of DSM502, a potent and selective pyrrole-based inhibitor of Plasmodium DHODH. This compound serves as a valuable chemical probe for studying the function of this critical enzyme and as a lead compound for the development of next-generation antimalarials. This document details the mechanism of action of this compound, provides a summary of its biological activity, and outlines detailed protocols for key experimental assays.
Introduction: The Critical Role of Plasmodium DHODH
Plasmodium falciparum and other malaria-causing parasites are unable to salvage pre-formed pyrimidines from their host and are therefore entirely reliant on the de novo pyrimidine biosynthesis pathway for the synthesis of DNA and RNA precursors. This metabolic vulnerability makes the enzymes in this pathway attractive targets for antimalarial drug development. Dihydroorotate dehydrogenase (DHODH) catalyzes the rate-limiting oxidation of dihydroorotate to orotate, a crucial step in this pathway. The significant structural differences between the Plasmodium and human DHODH enzymes allow for the development of species-selective inhibitors, minimizing the potential for host toxicity.
This compound is a pyrrole-based small molecule inhibitor that demonstrates potent and selective inhibition of Plasmodium DHODH. Its nanomolar potency against both the enzyme and the parasite in vitro, coupled with its efficacy in animal models of malaria, establishes it as a powerful tool for dissecting the role of DHODH in parasite biology and for advancing drug discovery efforts.
Mechanism of Action of this compound
This compound exerts its antimalarial activity by directly inhibiting the enzymatic function of Plasmodium DHODH. This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis. Consequently, parasite replication is halted, ultimately leading to parasite death. X-ray crystallography studies have shown that pyrrole-based inhibitors like this compound bind to a different conformation of the enzyme compared to other classes of DHODH inhibitors, which contributes to their high selectivity for the parasite enzyme over mammalian counterparts.
Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway in Plasmodium and the point of inhibition by this compound.
Caption: Inhibition of Plasmodium DHODH by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound against Plasmodium DHODH and Parasites
| Target/Organism | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| P. falciparum DHODH | Enzyme Inhibition | 20 | |
| P. vivax DHODH | Enzyme Inhibition | 14 | |
| P. falciparum (3D7 strain) | Cell-based Growth | 14 | |
| Human DHODH | Enzyme Inhibition | >33,000 |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µM) | t1/2 (hours) | Bioavailability (%) | Reference(s) |
| Oral (p.o.) | 18.3 | 8.4 | 2.6 | >100 | |
| Oral (p.o.) | 50 | 42.3 | 3.6 | >100 | |
| Intravenous (i.v.) | 2.8 | - | 2.8 | - |
Table 3: In Vivo Efficacy of this compound in a SCID Mouse Model of P. falciparum Infection
| Dose (mg/kg/day) | Dosing Regimen | Parasite Clearance (%) | Reference(s) |
| 10 | Oral, once daily for 4 days | 85 (GSK study) | |
| 50 | Oral, once daily for 4 days | 97 |
Detailed Experimental Protocols
Plasmodium DHODH Enzyme Inhibition Assay (DCIP-based)
This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against Plasmodium DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant Plasmodium falciparum or vivax DHODH enzyme
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
L-dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
This compound or other test compounds
-
DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound or test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Mix Preparation: Prepare a master mix containing the assay buffer, DHO (final concentration 200 µM), CoQD (final concentration 20 µM), and DCIP (final concentration 120 µM).
-
Enzyme Addition: Add the recombinant Plasmodium DHODH enzyme to the assay mix to a final concentration of 5-20 nM.
-
Assay Initiation: In a 384-well plate, add the test compounds and control (DMSO vehicle).
-
Reaction Start: Initiate the enzymatic reaction by adding the enzyme-containing assay mix to each well. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Absorbance Reading: Measure the absorbance at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the DHODH enzyme inhibition assay.
In VitroPlasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol describes a high-throughput fluorescence-based assay to determine the efficacy of compounds against the asexual blood stages of P. falciparum using SYBR Green I dye, which intercalates with parasite DNA.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
-
This compound or other test compounds
-
DMSO
-
SYBR Green I dye
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium in the microplates. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage P. falciparum infected RBCs at a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium.
-
Assay Initiation: Add the parasite suspension to each well of the compound-containing plates.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
Cell Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye (e.g., 1X final concentration).
-
Add the lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (from uninfected RBCs) from all readings. Calculate the percent growth inhibition for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the SYBR Green I-based growth inhibition assay.
Pharmacodynamics and Preclinical Development
In vivo studies are crucial to evaluate the efficacy of antimalarial drug candidates. The pharmacodynamics of this compound have been assessed in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum. In these studies, oral administration of this compound resulted in a significant dose-dependent reduction in parasitemia, demonstrating its potential as an orally bioavailable antimalarial agent.
The preclinical development of DHODH inhibitors as a class has validated this enzyme as a strong target for malaria treatment and prophylaxis. The pyrrole-based series, from which this compound was optimized, represents a promising alternative to other chemical scaffolds. The lead optimization efforts for this series have focused on improving metabolic stability and pharmacokinetic properties while maintaining high potency and selectivity. Further preclinical development would involve comprehensive safety and toxicology studies to assess the suitability of lead candidates for clinical trials.
Conclusion
This compound is a highly potent and selective inhibitor of Plasmodium DHODH, making it an invaluable chemical probe for studying the essential pyrimidine biosynthesis pathway in malaria parasites. Its well-characterized mechanism of action, nanomolar in vitro activity, and in vivo efficacy underscore its potential as a lead compound for the development of novel antimalarial drugs. The detailed experimental protocols provided in this guide are intended to facilitate further research into the role of DHODH in Plasmodium biology and to aid in the discovery and development of the
Foundational Research on the Pyrrole-Based Structure of DSM502: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSM502 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium species, the causative agents of malaria. This technical guide provides an in-depth overview of the foundational research on the pyrrole-based structure of this compound, its mechanism of action, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery and development.
Introduction
Malaria remains a significant global health challenge, with the emergence and spread of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. The pyrimidine biosynthesis pathway is a crucial metabolic process for parasite proliferation, making its enzymes attractive targets for drug development. This compound, a pyrrole-based compound, has emerged from lead optimization programs as a highly effective inhibitor of Plasmodium DHODH, exhibiting nanomolar potency and high selectivity over the mammalian enzyme.[1][2][3][4] This guide delves into the core scientific data and experimental protocols that underpin our understanding of this compound.
Core Structure and Physicochemical Properties
This compound is characterized by a central pyrrole scaffold, a key structural feature for its biological activity. Its chemical formula is C16H16F3N3O, with a molecular weight of 323.31 g/mol .[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2426616-55-7 | [2][3] |
| Molecular Formula | C16H16F3N3O | [2][3] |
| Molecular Weight | 323.31 | [2][3] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 250 mg/mL (773.25 mM) | [2][3] |
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound exerts its antimalarial activity by targeting and inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA precursors required for parasite replication.
The high selectivity of this compound for Plasmodium DHODH over the human ortholog is a critical attribute, minimizing potential host toxicity.[1][2] This selectivity is attributed to differences in the enzyme's structure between the parasite and human host.
Quantitative Biological Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy against both the isolated enzyme and the whole parasite.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| P. falciparum DHODH (PfDHODH) | IC50 | 20 nM | [2][3] |
| P. vivax DHODH (PvDHODH) | IC50 | 14 nM | [2][3] |
| Human DHODH | IC50 | >100 µM | [5] |
| P. falciparum 3D7 cells | EC50 | 14 nM | [2][3] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Dose | Value | Reference |
| Bioavailability (p.o.) | 18.3 mg/kg | >100% | [2][3] |
| Bioavailability (p.o.) | 50 mg/kg | >100% | [2][3] |
| t1/2 (p.o.) | 18.3 mg/kg | 2.6 h | [2][3] |
| t1/2 (p.o.) | 50 mg/kg | 3.6 h | [2][3] |
| Cmax (p.o.) | 18.3 mg/kg | 8.4 µM | [2][3] |
| Cmax (p.o.) | 50 mg/kg | 42.3 µM | [2][3] |
| t1/2 (i.v.) | 2.8 mg/kg | 2.8 h | [2][3] |
| Plasma Clearance (i.v.) | 2.8 mg/kg | 26.1 mL/min/kg | [2][3] |
| Vss (i.v.) | 2.8 mg/kg | 1.2 L/kg | [2][3] |
Experimental Protocols
DHODH Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DHODH.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Enzyme: Recombinant P. falciparum, P. vivax, or human DHODH.
-
Substrates: L-dihydroorotate, decylubiquinone.
-
Indicator: 2,6-dichloroindophenol (DCIP).
-
Test Compound: Serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
The assay is conducted in a 384-well plate format with a final volume of 50 µL.
-
Dispense the assay buffer, respective DHODH enzyme, and this compound dilutions into the wells.
-
Pre-incubate the plate at room temperature for 20 minutes.
-
Initiate the enzymatic reaction by adding a mixture of L-dihydroorotate (175 µM), decylubiquinone (18 µM), and DCIP (95 µM).
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Plasmodium falciparum Proliferation Assay
This protocol outlines a common method for assessing the efficacy of this compound against the blood stages of P. falciparum in vitro.
Methodology:
-
Parasite Culture:
-
Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at a defined hematocrit and parasitemia.
-
-
Assay Setup:
-
In a 96-well or 384-well plate, add serial dilutions of this compound to the culture medium.
-
Add the infected erythrocyte suspension to each well.
-
Incubate the plates at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 72 hours.
-
-
Quantification of Parasite Growth:
-
Parasite proliferation can be quantified using various methods, such as:
-
[3H]-Hypoxanthine Incorporation: Add [3H]-hypoxanthine to the cultures for the final 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity.
-
SYBR Green I-based Fluorescence Assay: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I. Measure fluorescence intensity.
-
DAPI-based Fluorimetry: After incubation, add DAPI to stain the parasite DNA and measure the fluorescence.[6][7]
-
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each this compound concentration compared to the drug-free control.
-
Determine the EC50 value by plotting the inhibition data against the log of the drug concentration.
-
In Vivo Efficacy
In vivo studies in a severe combined immunodeficient (SCID) mouse model infected with P. falciparum have demonstrated the efficacy of this compound. Oral administration of this compound at doses of 10 and 50 mg/kg once daily for four days resulted in a 97% clearance of parasites.[2][3]
Conclusion
This compound represents a promising antimalarial candidate with a well-defined mechanism of action targeting a validated parasite-specific enzyme. Its pyrrole-based structure has been optimized for potent and selective inhibition of Plasmodium DHODH, leading to excellent in vitro and in vivo efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and other DHODH inhibitors as next-generation antimalarial therapies.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DSM502 In Vitro Antimalarial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM502 is a potent and selective pyrrole-based inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1][2] Unlike its human host, P. falciparum lacks a pyrimidine salvage pathway, making it entirely dependent on this de novo synthesis for survival and rendering PfDHODH an attractive target for antimalarial drug development. This compound has demonstrated nanomolar potency against both the PfDHODH enzyme and cultured P. falciparum parasites, with high selectivity over the human DHODH enzyme.[2] These application notes provide a detailed protocol for the in vitro assessment of this compound's antimalarial activity using a standardized [³H]-hypoxanthine incorporation assay.
Mechanism of Action of this compound
This compound exerts its antimalarial effect by specifically inhibiting the enzymatic activity of PfDHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this essential step, this compound deprives the parasite of the necessary pyrimidine precursors for DNA and RNA synthesis, ultimately leading to parasite death.
Plasmodium falciparum Pyrimidine Biosynthesis Pathway
References
Application Notes and Protocols for DSM502 Cell-Based Assays
Introduction
DSM502 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Unlike its human host, the malaria parasite P. falciparum lacks a pyrimidine salvage pathway and is entirely dependent on de novo synthesis for its pyrimidine supply, making PfDHODH a key target for antimalarial drug development.[1][2][4][5] These application notes provide a standard operating procedure for determining the in vitro efficacy of this compound against the erythrocytic stages of P. falciparum using a SYBR Green I-based fluorescence assay. This assay measures parasite DNA content as an indicator of parasite growth.[6][7][8][9]
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits parasite growth by 50%. Below is a summary of reported EC50 values for this compound against various P. falciparum strains.
| Compound | Parasite Strain | Assay Method | EC50 (nM) | Reference |
| This compound | Pf3D7 | Not Specified | 14 | MedchemExpress |
| This compound | R1AC1B (C276F mutant) | SYBR Green I | 89 | IUPHAR/MMV |
Experimental Protocols
This section details the materials and methods required for the continuous in vitro culture of P. falciparum and the subsequent drug susceptibility testing using the SYBR Green I assay.
In Vitro Culture of Plasmodium falciparum
This protocol is adapted from standard methods for the continuous cultivation of the asexual erythrocytic stages of P. falciparum.[10][11][12][13][14]
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (blood group O+)
-
Complete RPMI (cRPMI) medium:
-
RPMI 1640 medium with L-glutamine
-
25 mM HEPES
-
2 g/L Sodium Bicarbonate
-
50 mg/L Hypoxanthine
-
10 mg/L Gentamicin
-
0.5% (w/v) Albumax II or 10% human serum
-
-
Sterile, disposable culture flasks (25 cm²)
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C
-
Centrifuge
-
Microscope and Giemsa stain for monitoring parasitemia
Procedure:
-
Preparation of Erythrocytes:
-
Wash O+ human erythrocytes three times with sterile, incomplete RPMI 1640 medium.
-
Centrifuge at 500 x g for 5 minutes and remove the supernatant and buffy coat after each wash.
-
Resuspend the washed packed red blood cells (RBCs) to a 50% hematocrit in cRPMI.
-
-
Culture Maintenance:
-
Maintain parasite cultures in 25 cm² flasks at a 5% hematocrit in cRPMI medium.
-
Incubate at 37°C in a humidified, sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Change the medium daily to replenish nutrients and remove metabolic waste.
-
Monitor parasite growth and morphology daily by preparing a thin blood smear and staining with Giemsa.
-
Split the culture when parasitemia reaches 5-8% by adding fresh, washed erythrocytes and cRPMI to reduce the parasitemia to 0.5-1%.
-
-
Synchronization of Parasite Culture (Optional but Recommended):
-
For consistent assay results, it is recommended to use a synchronized culture of ring-stage parasites.
-
Treat the culture with 5% D-sorbitol when the majority of parasites are in the ring stage.[15]
-
Resuspend the culture pellet in 5 volumes of 5% D-sorbitol and incubate for 10 minutes at 37°C. This will lyse the mature parasite stages (trophozoites and schizonts).
-
Centrifuge, remove the sorbitol solution, and wash the RBC pellet twice with cRPMI.
-
Resuspend the pellet in cRPMI with fresh RBCs to continue the culture.
-
SYBR Green I-Based Drug Susceptibility Assay
This assay measures the inhibition of parasite growth by quantifying the amount of parasite DNA after a 72-hour incubation with the test compound.[6][7][8][16]
Materials:
-
Synchronized P. falciparum culture (ring-stage) at 1% parasitemia and 2% hematocrit in cRPMI.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control drug (e.g., Chloroquine, Artemisinin).
-
96-well black, flat-bottom microplates.
-
SYBR Green I Lysis Buffer:
-
20 mM Tris-HCl (pH 7.5)
-
5 mM EDTA
-
0.008% (w/v) Saponin
-
0.08% (v/v) Triton X-100
-
SYBR Green I dye (final concentration of 0.2 µL/mL of buffer).
-
-
Plate reader capable of fluorescence measurement (Excitation: ~485 nm, Emission: ~530 nm).
Procedure:
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in cRPMI in a separate 96-well plate. A typical starting concentration for the dilution series could be 1 µM.
-
Transfer 100 µL of each drug dilution to the black assay plate in duplicate.
-
Include control wells:
-
Drug-free control (cRPMI with 0.5% DMSO).
-
Positive control drug dilutions.
-
Background control (uninfected erythrocytes).
-
-
-
Assay Incubation:
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. The final volume will be 200 µL with a final parasitemia of 0.5% and hematocrit of 1%.
-
Incubate the plate for 72 hours under the same conditions as for parasite culture.
-
-
Lysis and Staining:
-
After 72 hours, freeze the plate at -80°C overnight to lyse the red blood cells. Alternatively, the plate can be frozen and thawed to achieve lysis.
-
Thaw the plate at room temperature.
-
Add 100 µL of SYBR Green I Lysis Buffer to each well.
-
Mix thoroughly by pipetting and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence (uninfected RBCs) from all readings.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, R).
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]
- 6. iddo.org [iddo.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
- 11. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 12. In vitro culturing Plasmodium falciparum erythrocytic stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro culture of Plasmodium falciparum [bio-protocol.org]
- 14. Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum [mdpi.com]
- 15. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 16. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for DSM502 Administration in SCID Mouse Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of DSM502, a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), in Severe Combined Immunodeficient (SCID) mouse models of human malaria.
Introduction
Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarial agents. This compound is a pyrrole-based inhibitor of the parasite's DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike the human host, Plasmodium parasites are solely reliant on this pathway for pyrimidine synthesis, making DHODH an attractive drug target. SCID mouse models engrafted with human erythrocytes (hE) provide a valuable in vivo platform for evaluating the efficacy of antimalarial drug candidates against human malaria parasites.[1][2][3][4]
Mechanism of Action of this compound
This compound exerts its antimalarial activity by specifically inhibiting the function of Plasmodium DHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the pyrimidine biosynthesis pathway. By blocking this step, this compound deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death.
Caption: Mechanism of Action of this compound.
Data Presentation
In Vivo Efficacy of this compound
The following table summarizes the reported in vivo efficacy of this compound in a P. falciparum-infected SCID mouse model.
| Dose (mg/kg/day) | Dosing Regimen | Parasite Clearance (%) | Reference |
| 10 | Oral, once daily for 4 days | - (mouse died on day 5) | [1] |
| 50 | Oral, once daily for 4 days | 97 | [1] |
Pharmacokinetic Properties of this compound in Mice
The table below outlines the pharmacokinetic parameters of this compound in mice following a single oral or intravenous administration.
| Parameter | 18.3 mg/kg (oral) | 50 mg/kg (oral) | 2.8 mg/kg (intravenous) | Reference |
| Oral Bioavailability (F) | >100% | >100% | - | [1] |
| Half-life (t1/2) | 2.6 h | 3.6 h | 2.8 h | [1] |
| Cmax | 8.4 µM | 42.3 µM | - | [1] |
| Plasma Clearance (CL) | - | - | 26.1 mL/min/kg | [1] |
| Volume of Distribution (Vss) | - | - | 1.2 L/kg | [1] |
Experimental Protocols
The following protocols are based on established methodologies for testing antimalarial compounds in humanized SCID mouse models.
Caption: General Experimental Workflow.
Animal Model
-
Mouse Strain: NOD-scid IL2Rγnull (NSG) mice are recommended due to their improved engraftment efficiency and ability to support higher parasite burdens.[2]
-
Age: 8-12 weeks old.
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in accordance with institutional guidelines.
Human Erythrocyte Engraftment
-
Source of Erythrocytes: Obtain human erythrocytes (blood group O+) from a registered blood bank.
-
Preparation: Wash erythrocytes three times in RPMI-1640 medium.
-
Engraftment: Administer 1 mL of a 50% hematocrit suspension of human erythrocytes in RPMI-1640 supplemented with 25% decomplemented human serum and 3.1 mM hypoxanthine via intraperitoneal (i.p.) injection daily for 5-7 days prior to infection and continue throughout the experiment.[2]
Plasmodium falciparum Culture and Inoculation
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in vitro using standard methods.[5][6]
-
Inoculum Preparation: On the day of infection, prepare a suspension of P. falciparum-infected erythrocytes at a desired concentration (e.g., 20 x 106 infected erythrocytes) in RPMI-1640.
-
Infection: Infect the humanized SCID mice by intravenous (i.v.) injection of the parasite suspension.[2]
This compound Formulation and Administration
-
Vehicle Preparation: While the exact vehicle used in all this compound studies is not consistently reported, a common vehicle for oral administration of similar compounds is 10% DMSO in corn oil. Alternatively, a suspension in water containing 1% methylcellulose can be used.[2] It is crucial to perform a vehicle tolerability study prior to the main experiment.
-
This compound Solution Preparation:
-
For a 10 mg/mL stock solution in 10% DMSO/corn oil: Dissolve 10 mg of this compound in 100 µL of DMSO. Add 900 µL of corn oil and vortex thoroughly to ensure a homogenous suspension.
-
Prepare fresh dosing solutions daily.
-
-
Administration:
Monitoring of Parasitemia and Survival
-
Blood Collection: Collect a small volume of peripheral blood (2-5 µL) from the tail vein daily, starting from day 3 post-infection.
-
Parasitemia Determination:
-
Microscopy: Prepare thin blood smears, stain with Giemsa, and count the number of infected red blood cells per 1,000-2,000 total red blood cells.[7]
-
Flow Cytometry: For a more quantitative and high-throughput analysis, stain blood samples with a nucleic acid dye (e.g., SYBR Green I or Hoechst 33342) and a human erythrocyte-specific antibody (if needed to distinguish from mouse RBCs). Analyze using a flow cytometer to determine the percentage of infected human erythrocytes.[8][9]
-
-
Survival: Monitor the mice daily for clinical signs of malaria (e.g., ruffled fur, lethargy, weight loss) and record survival.
Safety and Toxicology Considerations
While specific toxicology data for this compound is limited in the public domain, it is essential to monitor for any adverse effects during the study. In one reported study, a mouse receiving 10 mg/kg of this compound died on day 5, highlighting the need for careful dose selection and monitoring.[1] Researchers should conduct preliminary dose-range-finding studies to determine the maximum tolerated dose (MTD) in their specific mouse strain.
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. malariaresearch.eu [malariaresearch.eu]
- 6. iddo.org [iddo.org]
- 7. Malaria parasite detection and cell counting for human and mouse using thin blood smear microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Assessment of Rodent Plasmodium Parasitemia and Merozoite Invasion by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Analysis of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) using the Selective Inhibitor DSM502
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. In the malaria parasite, Plasmodium falciparum, this pathway is the sole source of pyrimidines required for the synthesis of DNA, RNA, and phospholipids, making PfDHODH an essential and validated target for antimalarial drug development.[1][2][3] DSM502 is a potent and selective pyrrole-based inhibitor of Plasmodium DHODH, demonstrating nanomolar efficacy against both P. falciparum and P. vivax DHODH with no significant inhibition of the human ortholog.[2][4] This selectivity provides a promising therapeutic window for the development of novel antimalarial agents.
This application note provides detailed protocols for studying the enzyme kinetics of PfDHODH using this compound. It includes methodologies for determining key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are critical for characterizing the potency and mechanism of action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against Plasmodium DHODH and parasite growth has been quantified in several studies. The key parameters are summarized in the table below for easy comparison.
| Parameter | Species/Strain | Value | Reference(s) |
| IC50 | P. falciparum DHODH (PfDHODH) | 20 nM | [4] |
| P. vivax DHODH (PvDHODH) | 14 nM | [4] | |
| EC50 | P. falciparum 3D7 cells | 14 nM | [4] |
Signaling Pathway: De Novo Pyrimidine Biosynthesis in Plasmodium falciparum
The de novo pyrimidine biosynthesis pathway is a six-step enzymatic cascade essential for the parasite's survival. DHODH catalyzes the fourth and only redox step in this pathway. Inhibition of DHODH by this compound blocks the synthesis of orotate, leading to a depletion of pyrimidine pools and subsequent arrest of parasite growth.
References
- 1. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preparation of DSM502 Stock Solutions for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of stock solutions of DSM502, a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), for in vitro and in vivo laboratory use. Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound for experimental applications.
Introduction
This compound is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] It demonstrates high potency against Plasmodium DHODH, including enzymes from P. falciparum and P. vivax, while exhibiting significant selectivity over the mammalian enzyme.[1][4][5] This selectivity makes this compound a valuable tool for antimalarial research and drug development. Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing this compound stock solutions.
This compound Properties and Storage
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H16F3N3O | [6] |
| Molecular Weight | 323.31 g/mol | [3][6] |
| Appearance | Solid | [6] |
| Purity | >99% | [6] |
| Solubility (in DMSO) | 250 mg/mL (773.25 mM) | [1][3] |
| Storage of Solid | Store at -20°C | [3] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1][3] |
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous (hygroscopic)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Safety Precautions
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
5.1. Calculation of Required Mass and Volume
To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated.
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 0.001 L x 323.31 g/mol = 3.2331 mg
5.2. Step-by-Step Procedure
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer to Tube: Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic.[1]
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for short intervals or gently warm the solution to 37°C.[1][3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
A flowchart of the experimental workflow for preparing this compound stock solutions.
Signaling Pathway Inhibition by this compound
This compound inhibits Plasmodium DHODH, blocking pyrimidine biosynthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. glpbio.com [glpbio.com]
- 4. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Navigating the Challenges of DSM502 Solubility: A Technical Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To support researchers and drug development professionals in maximizing the potential of the promising dihydroorotate dehydrogenase (DHODH) inhibitor, DSM502, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound's low solubility in aqueous buffers, a critical factor for successful in vitro and in vivo experimentation.
This compound, a potent pyrrole-based inhibitor of Plasmodium DHODH, has demonstrated significant potential in antimalarial research.[1] However, its hydrophobic nature can present considerable hurdles in achieving the desired concentrations in aqueous solutions necessary for accurate and reproducible experimental results. This new resource aims to provide scientists with the necessary tools and knowledge to overcome these solubility issues.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses specific problems users may encounter during the preparation of this compound solutions for their experiments.
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
Answer: this compound has very low solubility in purely aqueous buffers. Direct dissolution in aqueous solutions is not recommended. The standard and most effective method is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous buffer of choice.
Recommended Protocol:
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Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). this compound has a high solubility in DMSO, reaching up to 250 mg/mL.[1][2] To ensure complete dissolution, especially at high concentrations, sonication is recommended.[1][2]
-
Serially dilute the DMSO stock solution into your aqueous buffer. When diluting, add the DMSO stock to the buffer in a stepwise manner while vortexing or stirring to ensure proper mixing and minimize precipitation. The final concentration of DMSO in your working solution should be kept as low as possible to avoid solvent effects on your experiment, typically below 0.5%.
Question: I've prepared a working solution by diluting my DMSO stock, but I'm observing precipitation over time. How can I prevent this?
Answer: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This can be addressed by using co-solvents or excipients that enhance solubility and stability in aqueous media.
Troubleshooting Strategies:
-
Incorporate Co-solvents: For in vivo studies, formulations including co-solvents have been shown to be effective. A solution containing 10% DMSO and 90% of either 20% SBE-β-CD in saline or corn oil can achieve a this compound concentration of at least 2.08 mg/mL.[1] For in vitro assays, while corn oil is not suitable, the use of cyclodextrins or other biocompatible co-solvents may be explored.
-
Utilize Excipients: Based on formulations for a similar DHODH inhibitor, DSM265, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can significantly improve solubility. This approach may also be beneficial for this compound.
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Optimize pH: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, systematically evaluating a range of pH values for your buffer may help identify an optimal condition for solubility.
-
Fresh Preparation: Due to potential instability in aqueous solutions, it is highly recommended to prepare working solutions fresh for each experiment.
Question: What is the maximum concentration of this compound I can achieve in an aqueous buffer for my in vitro assay?
Answer: The maximum achievable concentration in a predominantly aqueous buffer will be significantly lower than in DMSO and will depend on the final concentration of any co-solvents and the specific buffer composition. For a related compound, DSM421, aqueous solubility was in the range of 80-160 µg/mL. This suggests that for in vitro assays with this compound, working concentrations will likely be in the low micromolar range if high concentrations of co-solvents are to be avoided. It is crucial to experimentally determine the solubility limit in your specific assay buffer to avoid using a supersaturated solution, which can lead to inaccurate results. A simple method to check for precipitation is to visually inspect the solution or measure turbidity using a spectrophotometer.
Quantitative Solubility Data for this compound and Analogs
| Compound | Solvent/Formulation | Solubility | Notes |
| This compound | 100% DMSO | 250 mg/mL | Sonication recommended for complete dissolution.[1][2] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Suitable for in vivo applications.[1] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for in vivo applications.[1] |
| DSM265 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Analog with poor aqueous solubility. |
| DSM421 | Aqueous Buffer | 80 - 160 µg/mL | More soluble analog. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 323.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.23 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
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Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed.
-
In a sterile tube, add the required volume of your aqueous buffer.
-
While vortexing the buffer, slowly add the calculated volume of the this compound DMSO stock solution.
-
Continue vortexing for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizing the Mechanism and Workflow
To further aid researchers, the following diagrams illustrate the targeted signaling pathway, a standard experimental workflow for preparing this compound, and a troubleshooting decision tree.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound solubility problems.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a selective, potent, pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium species, the causative agent of malaria.[1] It shows high potency against P. falciparum and P. vivax DHODH with no significant inhibition of the human enzyme.[1]
What is the mechanism of action of this compound?
This compound targets and inhibits the function of DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. By blocking this step, this compound deprives the parasite of the necessary building blocks for DNA and RNA synthesis, thereby inhibiting its growth and replication.
How should I store this compound?
This compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Aqueous working solutions are not stable and should be prepared fresh before each use.
Is this compound cytotoxic to mammalian cells?
This compound exhibits high selectivity for the Plasmodium DHODH enzyme over the human counterpart, suggesting low on-target toxicity to mammalian cells.[1] However, as with any experimental compound, it is essential to determine the cytotoxic profile in your specific cell line of interest.
This technical support center will be continuously updated with the latest findings and user feedback to ensure researchers have the most current and effective strategies for working with this compound.
References
- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in DSM502 efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in DSM502 efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental antimalarial drug candidate. It is a pyrrole-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis in Plasmodium parasites. By inhibiting DHODH, this compound prevents the synthesis of pyrimidines, which are crucial building blocks for DNA and RNA, thereby halting parasite replication.[1][2][3] this compound is highly selective for the Plasmodium DHODH enzyme over the human equivalent, which is a key aspect of its therapeutic potential.[1][2]
Q2: What are the expected outcomes of a successful in vitro this compound efficacy study?
In a successful in vitro study, this compound should demonstrate potent inhibition of Plasmodium falciparum growth. This is typically measured as the 50% inhibitory concentration (IC50), which should be in the low nanomolar range for sensitive strains.[4] The expected outcome is a dose-dependent reduction in parasite viability or proliferation.
Q3: What are the typical observations in a successful in vivo this compound efficacy study in a mouse model?
In a murine model of malaria (e.g., using P. berghei or humanized mice with P. falciparum), oral administration of an effective dose of this compound is expected to lead to a significant reduction in parasitemia compared to the vehicle control group.[5][6] Depending on the dose and duration of treatment, this can range from parasite growth suppression to complete clearance of parasites from the blood.[5]
Troubleshooting Guide for Unexpected Results
In Vitro Studies
| Unexpected Result | Potential Cause | Recommended Troubleshooting Steps |
| Higher than expected IC50 values | 1. Compound integrity issues: this compound degradation due to improper storage or handling. 2. Assay conditions: Suboptimal parasite culture health, incorrect hematocrit, or issues with reagents. 3. Parasite strain variability: The P. falciparum strain used may have reduced sensitivity. 4. Drug-protein binding: High serum concentrations in the culture medium can reduce the effective concentration of this compound. | 1. Verify compound quality: Confirm the purity and concentration of your this compound stock. Prepare fresh dilutions for each experiment. 2. Optimize assay parameters: Ensure parasite cultures are healthy and synchronized.[7][8] Use a consistent and appropriate hematocrit and validate all reagents. 3. Use a reference strain: Include a known sensitive reference strain (e.g., 3D7) in your assays for comparison. 4. Consider serum concentration: If using high serum levels, assess the impact on IC50 values or consider using a lower serum concentration or serum-free alternatives if validated for your assay.[9] |
| High variability between replicates | 1. Inconsistent parasite density: Uneven distribution of parasites in the microplate wells. 2. Edge effects: Evaporation from the outer wells of the culture plate. 3. Pipetting errors: Inaccurate dispensing of compound dilutions or parasite culture. | 1. Ensure proper mixing: Thoroughly mix the parasite culture before and during plating. 2. Minimize edge effects: Fill the outer wells with sterile medium or PBS and do not use them for experimental data. 3. Calibrate pipettes: Regularly check and calibrate your pipettes. Use proper pipetting techniques to ensure accuracy. |
| No parasite growth in control wells | 1. Poor parasite viability: The initial parasite culture was unhealthy or had low parasitemia. 2. Contamination: Bacterial or fungal contamination of the culture. 3. Suboptimal culture conditions: Incorrect gas mixture, temperature, or culture medium formulation. | 1. Monitor culture health: Regularly check parasite morphology and parasitemia by microscopy.[7] 2. Maintain sterility: Use aseptic techniques throughout the experimental setup. 3. Verify culture conditions: Check the incubator temperature, gas supply (5% CO2, 5% O2, 90% N2), and ensure the culture medium is correctly prepared.[10] |
In Vivo Studies
| Unexpected Result | Potential Cause | Recommended Troubleshooting Steps |
| Lack of efficacy (no reduction in parasitemia) | 1. Suboptimal pharmacokinetics: Poor absorption, rapid metabolism, or rapid clearance of this compound in the animal model.[6] 2. Incorrect dosing: Errors in dose calculation, formulation, or administration. 3. Low compound potency against the rodent parasite strain: If using a rodent malaria model like P. berghei, this compound may be less potent against the rodent parasite's DHODH.[6] 4. Host factors: Individual animal variations in drug metabolism or immune response.[1] | 1. Conduct pharmacokinetic studies: Measure the plasma concentration of this compound over time to ensure adequate exposure.[11][12] 2. Verify dosing procedure: Double-check all calculations, ensure proper formulation and solubility, and confirm accurate administration (e.g., oral gavage technique). 3. Use an appropriate animal model: For testing compounds targeting human Plasmodium enzymes, a humanized mouse model with P. falciparum is preferred.[13] 4. Increase sample size: Use a sufficient number of animals per group to account for biological variability. |
| High mortality in the treatment group | 1. Compound toxicity: The administered dose of this compound may be toxic to the animals. 2. Vehicle toxicity: The vehicle used to formulate this compound may be causing adverse effects. 3. Gavage injury: Physical trauma during oral administration. | 1. Perform a tolerability study: Test the maximum tolerated dose of this compound in uninfected animals before proceeding with efficacy studies.[5] 2. Test vehicle alone: Include a control group that receives only the vehicle to assess its effects. 3. Refine administration technique: Ensure that personnel are properly trained in oral gavage to minimize the risk of injury. |
| Recrudescence after initial parasite clearance | 1. Insufficient treatment duration or dose: The treatment regimen may not be sufficient to eliminate all parasites. 2. Emergence of resistance: Selection for parasites with reduced sensitivity to this compound. | 1. Optimize treatment regimen: Test longer treatment durations or higher doses in a dose-ranging study. 2. Investigate resistance mechanisms: If recrudescence is consistently observed, consider sequencing the DHODH gene of the recrudescent parasites to identify potential resistance mutations. |
Data Presentation
Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum
| Parasite Strain | Assay Method | IC50 (nM) | Reference |
| 3D7 | [³H]-hypoxanthine incorporation | 14 | [4] |
| Dd2 | [³H]-hypoxanthine incorporation | 16 | [4] |
| - | Parasite growth inhibition | 14 | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Dosing | Reference |
| Cmax | 8.4 | µM | 18.3 mg/kg (single oral dose) | MedChemExpress Datasheet |
| Cmax | 42.3 | µM | 50 mg/kg (single oral dose) | MedChemExpress Datasheet |
| t1/2 | 2.6 | hours | 18.3 mg/kg (single oral dose) | MedChemExpress Datasheet |
| t1/2 | 3.6 | hours | 50 mg/kg (single oral dose) | MedChemExpress Datasheet |
| Plasma Clearance | 26.1 | mL/min/kg | 2.8 mg/kg (single i.v. dose) | MedChemExpress Datasheet |
| Vss | 1.2 | L/kg | 2.8 mg/kg (single i.v. dose) | MedChemExpress Datasheet |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Efficacy Assay ([³H]-hypoxanthine incorporation)
This protocol is adapted from standard methods for assessing antimalarial drug efficacy.[14]
-
Parasite Culture:
-
Maintain P. falciparum cultures in human erythrocytes (O+) at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[8]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in culture medium.
-
In a 96-well microplate, add 25 µL of each drug dilution to triplicate wells.
-
Add 200 µL of parasite culture (1.5% hematocrit, 0.5% parasitemia) to each well.
-
Include drug-free control wells.
-
Incubate the plate for 24 hours under the standard culture conditions.
-
-
[³H]-hypoxanthine Labeling and Harvesting:
-
Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 24 hours.
-
Harvest the plate contents onto a glass fiber filter using a cell harvester.
-
Wash the filter with distilled water and dry.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)
This protocol is based on the Peters' 4-day suppressive test, a standard method for evaluating antimalarial efficacy in vivo.[5]
-
Animals and Parasites:
-
Infection:
-
On Day 0, infect mice intraperitoneally with 1 x 10^7 parasitized red blood cells.
-
-
Drug Administration:
-
Randomly assign mice to treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Administer this compound orally once or twice daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours after infection.
-
The control group receives the vehicle only.
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite growth suppression in the treatment groups relative to the vehicle control group.
-
Calculate the ED50 (effective dose that suppresses parasite growth by 50%) and ED90 (effective dose that suppresses parasite growth by 90%).
-
Visualizations
Caption: Mechanism of action of this compound on the Plasmodium pyrimidine biosynthesis pathway.
Caption: A logical workflow for troubleshooting unexpected results in this compound efficacy studies.
References
- 1. Monitoring Antimalarial Drug Efficacy: Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the challenges of statistical analysis of antimalarial efficacy | Infectious Diseases Data Observatory [iddo.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. fda.gov [fda.gov]
- 12. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
Technical Support Center: Optimizing DSM502 for In Vivo Animal Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DSM502 in in vivo animal experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound, as well as the interpretation of experimental results.
Formulation and Administration Issues
Q1: My this compound formulation appears cloudy or has precipitated. What should I do?
A1: This may indicate a solubility issue. This compound is a hydrophobic compound and requires a specific formulation for effective oral administration.
-
Recommended Formulation: A common and effective vehicle is a mixture of 10% DMSO and 90% corn oil.
-
Troubleshooting Steps:
-
Ensure Proper Dissolution: First, dissolve the this compound powder completely in DMSO before adding the corn oil. Gentle warming and vortexing can aid dissolution in DMSO.
-
Homogeneous Mixture: After adding the corn oil, ensure the mixture is homogeneous. Sonication can help create a more uniform suspension.
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Fresh Preparation: It is highly recommended to prepare the formulation fresh before each experiment. While some compounds are stable in DMSO for extended periods when stored correctly, the stability of this compound in a DMSO/corn oil mixture has not been extensively reported. Pyrrole-based compounds can be susceptible to degradation, especially in aqueous environments or when exposed to light and air.[1][2]
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Consider Alternatives: If precipitation persists, consider alternative vehicles. For some poorly soluble compounds, formulations containing PEG300 and Tween-80 in saline have been used successfully.[1] However, any new vehicle should be tested for its own potential effects on the animal model.[3]
-
Q2: I am experiencing difficulties with the oral gavage procedure. What are some best practices?
A2: Oral gavage can be a stressful procedure for animals and challenging for the researcher. Proper technique is crucial to ensure accurate dosing and animal welfare.
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Proper Restraint: A firm but gentle restraint is key to a successful gavage. The "fist" method of scruffing is often recommended for a secure grip that minimizes head movement.[4]
-
Correct Needle Position: The gavage needle should be inserted slightly to the side of the midline to avoid the trachea. The animal's head should be tilted back to straighten the esophagus.[4][5]
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No Resistance: You should feel little to no resistance when inserting the needle. If you do, you may be in the trachea. In this case, withdraw the needle immediately.[5]
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Reduce Animal Stress: To minimize stress, handle the animals prior to the experiment to acclimate them to your touch.[5] Coating the gavage needle with a sucrose solution can also help to pacify the mice.[6]
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Gavage Volume: The volume administered should not exceed 10 mL/kg of the animal's body weight.
Q3: One of my mice died after administration of this compound. What could be the cause?
A3: A reported in vivo study noted the death of a mouse at a 10 mg/kg dose of this compound.[7] While the exact cause in that instance is not detailed, potential reasons for mortality in such experiments include:
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Gavage Error: Aspiration of the compound into the lungs due to incorrect gavage technique is a common cause of acute mortality.
-
Compound Toxicity: Although this compound is designed to be selective for the parasite enzyme, high concentrations could potentially have off-target effects or unforeseen toxicity in a specific animal. DHODH inhibitors as a class can have side effects, including gastrointestinal disturbances and immunosuppression.[8][9]
-
Vehicle Toxicity: While generally considered safe for oral administration, the vehicle itself can have biological effects.[3] Ensure you have a vehicle-only control group to assess any effects of the formulation components.
-
Underlying Health Issues: The animal may have had a pre-existing health condition that made it more susceptible.
Interpreting Experimental Results
Q4: I am observing slower than expected parasite clearance. What does this mean?
A4: Delayed parasite clearance can be indicative of several factors, with the development of resistance being a primary concern for DHODH inhibitors.
-
Mechanism of Resistance: Resistance to DHODH inhibitors in Plasmodium often arises from point mutations in the drug-binding site of the DHODH enzyme or amplification of the dhodh gene.[4][6][8][10] These genetic changes can reduce the affinity of the inhibitor for its target, requiring higher concentrations of the drug to be effective.
-
Dose-Response: A slower clearance rate may indicate that the administered dose is not sufficient to overcome the resistant parasites. It is crucial to have robust pharmacokinetic data to ensure that the compound is reaching and maintaining effective concentrations in the blood.
-
Experimental Variability: Inconsistent dosing due to formulation issues or gavage technique can also lead to variable and seemingly slower clearance rates.
Q5: My results are inconsistent between experiments. What are the potential sources of variability?
A5: In addition to the factors mentioned above, other sources of variability in in vivo antimalarial studies include:
-
Animal-to-Animal Variation: There will always be some biological variation between individual animals.
-
Parasite Strain: Different strains of Plasmodium can have varying sensitivities to antimalarial compounds.
-
Infection Level: The initial parasite load at the start of treatment can influence the time to clearance.
-
Formulation Stability: If the formulation is not stable, the actual dose administered may vary between preparations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrrole-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[7] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Plasmodium parasites are highly dependent on this pathway as they cannot salvage pyrimidines from their host. This compound is highly selective for the Plasmodium DHODH enzyme over the mammalian counterpart, which is the basis for its therapeutic window.[7]
Q2: What is a typical starting dose for this compound in mice?
A2: Based on published studies in SCID mice infected with P. falciparum, doses of 10 mg/kg and 50 mg/kg administered orally once daily for four days have been shown to be effective, resulting in 97% parasite clearance.[7] However, it is important to note that a death was reported in one mouse at the 10 mg/kg dose, so careful monitoring for any signs of toxicity is essential.[7]
Q3: What are the pharmacokinetic properties of this compound in mice?
A3: In mice, a single oral dose of 18.3 mg/kg and 50 mg/kg of this compound resulted in the following pharmacokinetic parameters:
-
High oral bioavailability: >100%
-
Apparent half-life (t1/2): 2.6 and 3.6 hours, respectively
-
Maximum concentration (Cmax): 8.4 and 42.3 µM, respectively[7]
Q4: How should I prepare the this compound formulation for oral administration?
A4: A recommended protocol for preparing a this compound formulation for oral gavage is as follows:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.[7] It is recommended to prepare this formulation fresh before each use to minimize any potential stability issues.
Data Presentation
Table 1: In Vivo Efficacy of this compound in SCID Mice
| Dosage (p.o., once daily for 4 days) | Parasite Clearance | Notes |
| 10 mg/kg | 97% | One mouse died on day 5.[7] |
| 50 mg/kg | 97% |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
| Dosage | Bioavailability | Apparent t1/2 (hours) | Cmax (µM) |
| 18.3 mg/kg | >100% | 2.6 | 8.4 |
| 50 mg/kg | >100% | 3.6 | 42.3 |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Single Intravenous Dose)
| Dosage | Apparent t1/2 (hours) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vss) (L/kg) |
| 2.8 mg/kg | 2.8 | 26.1 | 1.2 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a stock solution (e.g., 20.8 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
In a separate sterile tube, add the required volume of corn oil.
-
Add the this compound/DMSO stock solution to the corn oil to achieve the final desired concentration (e.g., for a 10% DMSO final concentration, add 1 part stock solution to 9 parts corn oil).
-
Vortex the final mixture vigorously to create a uniform suspension. If available, sonicate for a few minutes to improve homogeneity.
-
Visually inspect the formulation for any precipitation before administration.
-
This formulation should be prepared fresh before each use.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Malaria
Animal Model:
-
SCID (Severe Combined Immunodeficient) mice are commonly used for P. falciparum studies as they can be engrafted with human red blood cells.
Procedure:
-
Inoculate the mice with P. falciparum-infected human red blood cells.
-
Allow the parasitemia to establish, typically for 3 days.
-
On day 3 post-infection, begin treatment with this compound.
-
Administer the prepared this compound formulation via oral gavage once daily for 4 consecutive days at the desired dose (e.g., 10 or 50 mg/kg).
-
Include a control group that receives the vehicle only (e.g., 10% DMSO in corn oil).
-
Monitor parasitemia daily by collecting a small blood sample from the tail vein and analyzing it by Giemsa-stained blood smear microscopy or flow cytometry.
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or mortality.
-
Calculate the percent parasite clearance by comparing the parasitemia levels in the treated groups to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound in the Plasmodium pyrimidine biosynthesis pathway.
References
- 1. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Prenatal exposure to corn oil, CMC-Na or DMSO affects physical development and multi-organ functions in fetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Metabolic Instability of DSM502 in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of DSM502 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound is a pyrrole-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. It has shown potent activity against Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria, with high selectivity over the human DHODH enzyme.[1][2] However, studies have indicated that this compound has reduced metabolic stability, which can lead to rapid clearance from the body and potentially limit its efficacy in vivo.[2] Understanding and addressing this metabolic instability is crucial for its development as a potential antimalarial drug.
Q2: What is the mechanism of action of this compound?
A2: this compound targets the mitochondrial enzyme DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound depletes the parasite's pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This ultimately inhibits parasite proliferation.
Q3: What are the likely metabolic pathways for this compound?
A3: As a pyrrole-containing compound, this compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver, which are responsible for Phase I oxidative metabolism. Pyrrole rings can be susceptible to oxidation. Following Phase I metabolism, the resulting metabolites may undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. While specific metabolites of this compound have not been publicly detailed, researchers should anticipate the formation of hydroxylated and potentially other oxidized derivatives. Some studies on other pyrrole-based compounds have investigated their potential to inhibit CYP isoforms, which is a factor to consider in drug-drug interaction studies.[3][4][5]
Q4: I am observing rapid disappearance of this compound in my in vitro assay. What could be the cause?
A4: Rapid disappearance of this compound in in vitro systems like human liver microsomes (HLM) or hepatocytes is expected given its known metabolic instability. The primary cause is likely extensive metabolism by CYP enzymes. However, other factors could contribute, including:
-
Non-specific binding: As a lipophilic molecule, this compound may bind to the plasticware of your assay plates or to proteins in the microsomal or hepatocyte preparations.[6] This can reduce the effective concentration of the compound available for metabolism and lead to an overestimation of clearance.
-
Chemical instability: While less likely for a developed drug candidate, assess the stability of this compound in your assay buffer without enzymes to rule out chemical degradation.
Q5: How can I improve the in vitro half-life of my this compound analogs?
A5: Improving metabolic stability is a key challenge in drug design. Strategies to enhance the in vitro half-life of this compound analogs often involve medicinal chemistry approaches to block or reduce the susceptibility of the molecule to metabolic enzymes. This can include:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down CYP-mediated metabolism.
-
Introducing electron-withdrawing groups: This can decrease the electron density of the pyrrole ring, making it less susceptible to oxidation.
-
Steric hindrance: Introducing bulky groups near the site of metabolism can physically block the access of metabolic enzymes.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆F₃N₃O | [1] |
| Molecular Weight | 323.31 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 250 mg/mL (ultrasonication may be needed) | [1] |
In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | 2.8 mg/kg (i.v.) | 18.3 mg/kg (p.o.) | 50 mg/kg (p.o.) | Reference |
| t₁/₂ (h) | 2.8 | 2.6 | 3.6 | [1] |
| Cₘₐₓ (µM) | - | 8.4 | 42.3 | [1] |
| Plasma Clearance (mL/min/kg) | 26.1 | - | - | [1] |
| Vₛₛ (L/kg) | 1.2 | - | - | [1] |
| Oral Bioavailability (%) | - | >100 | >100 | [1] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability of this compound. Optimization may be required based on your specific laboratory conditions and analytical methods.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in phosphate buffer to a working concentration (e.g., 100 µM). The final concentration of DMSO in the incubation should be less than 1%.
-
Prepare Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the this compound working solution (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining this compound concentration.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = -0.693 / slope .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation) .
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. tandfonline.com [tandfonline.com]
How to mitigate potential off-target effects of DSM502 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DSM502 in cellular assays, with a specific focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a pyrrole-based inhibitor specifically targeting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Its primary application is as an antimalarial agent, where it potently inhibits the DHODH of Plasmodium parasites.[3]
Q2: How selective is this compound for the parasite enzyme versus the human equivalent?
A2: this compound exhibits high selectivity for the Plasmodium DHODH enzyme over the mammalian (human) form.[3][4] Published data shows that while it has nanomolar potency against the parasite enzyme, it does not inhibit the human enzyme at significant concentrations, reducing the risk of mechanism-based toxicity in mammalian systems.[1][2][4]
Q3: What are the known or potential off-target effects of this compound?
A3: The primary concern for off-target effects with any small molecule inhibitor is its interaction with unintended proteins, especially at higher concentrations.[5][6] For this compound, one study reported an inhibitory activity (EC50) greater than 33 μM against the human Nav1.5 sodium channel expressed in HEK293 cells.[1] This suggests that at concentrations significantly above its effective dose for inhibiting parasite growth, off-target activities may occur.
Q4: How can I confirm that the observed phenotype in my cellular assay is a direct result of DHODH inhibition?
A4: Confirming on-target activity is a crucial step in validating your experimental results.[7] The most direct method is a "rescue" experiment. Since this compound blocks pyrimidine synthesis, the resulting phenotype (e.g., growth arrest) should be reversible by supplying cells with an exogenous source of pyrimidines, such as uridine. If the addition of uridine rescues the cells from the effects of this compound, it strongly indicates the observed phenotype is due to on-target DHODH inhibition.
Q5: What is the recommended working concentration for this compound in cellular assays?
A5: The optimal concentration depends on the specific assay and cell type. For anti-malarial assays, this compound is effective in the low nanomolar range (e.g., EC50 of 14 nM against P. falciparum 3D7 cells).[1] For experiments involving mammalian cells, it is critical to use the lowest concentration that elicits the intended effect and to establish a dose-response curve. Exceeding micromolar concentrations may increase the likelihood of observing the off-target effects mentioned in Q3.[1]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Cell Line | Assay Type | IC50 / EC50 Value | Reference |
| P. falciparum DHODH (PfDHODH) | Enzyme Inhibition | 20 nM | [1] |
| P. vivax DHODH (PvDHODH) | Enzyme Inhibition | 14 nM | [1] |
| P. falciparum 3D7 Strain | Cell-based Growth | 14 nM | [1] |
| Human DHODH | Enzyme Inhibition | No inhibition noted | [1][2] |
| Human Nav1.5 (in HEK293 cells) | Electrophysiology | > 33 µM | [1] |
Troubleshooting Guide
Problem: I am observing unexpected cytotoxicity or phenotypic changes in my mammalian cell line.
This issue can arise if the compound concentration is too high, leading to off-target effects, or if the cell line is unexpectedly sensitive.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Solutions & Experimental Steps:
-
Verify Concentration: Ensure your working concentration is appropriate. For non-target mammalian cells, concentrations should be kept as low as possible. Start with a wide dose-response curve (e.g., 10 nM to 50 µM) to determine the threshold for cytotoxicity.
-
Perform a Cytotoxicity Assay: Use a standard method like an MTS or LDH-based assay to quantify cytotoxicity across a range of this compound concentrations in your specific mammalian cell line (see Protocol 2).[8][9][10]
-
Use a Negative Control: Include a vehicle-only (e.g., DMSO) control at the same final concentration used for the drug dilutions.
-
Confirm On-Target Effect: If cytotoxicity is still observed at low concentrations, perform a pyrimidine rescue experiment (see Protocol 3). If adding uridine does not reverse the cytotoxic effect, it is likely an off-target mechanism.
-
Consider an Orthogonal Approach: If available, use a structurally different DHODH inhibitor. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
Experimental Protocols
Protocol 1: On-Target Validation via Pyrimidine Rescue Assay
This protocol is designed to verify that the observed cellular phenotype is due to the inhibition of DHODH.
Caption: Experimental workflow for on-target validation.
Methodology:
-
Cell Plating: Plate your cells of interest (P. falciparum infected red blood cells or a mammalian cell line) in a 96-well microplate at a density appropriate for a 48-72 hour viability assay.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of uridine (e.g., 10-20 mM) in culture medium and filter-sterilize.
-
-
Treatment Groups: Set up the following conditions in triplicate:
-
Group A (Vehicle Control): Cells + Vehicle (DMSO).
-
Group B (this compound): Cells + this compound at a concentration known to cause the phenotype (e.g., 3x EC50).
-
Group C (Rescue Control): Cells + Uridine (final concentration of 100-200 µM).
-
Group D (Rescue Experiment): Cells + this compound (same concentration as Group B) + Uridine (same concentration as Group C).
-
-
Incubation: Incubate the plate under standard culture conditions for the required duration (e.g., 72 hours for P. falciparum).
-
Viability Assessment: Measure cell viability using an appropriate method. For P. falciparum, a SYBR Green I-based fluorescence assay is common. For mammalian cells, an MTS or similar metabolic assay can be used.[9]
-
Data Analysis: Normalize the results to the vehicle control (Group A). A successful rescue is observed if the viability in Group D is significantly higher than in Group B and is close to the viability of the control groups.
Protocol 2: General Cytotoxicity Assay in a Mammalian Cell Line
This protocol determines the concentration at which this compound becomes cytotoxic to a non-target mammalian cell line (e.g., HEK293, HepG2).
Methodology:
-
Cell Plating: Seed a 96-well plate with the mammalian cell line of choice at 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical range would be from 100 µM down to 10 nM, including a vehicle-only control.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration).
Signaling Pathway Context
This compound acts on the de novo pyrimidine biosynthesis pathway, which is essential for producing the building blocks of DNA and RNA.
Caption: Action of this compound on the pyrimidine biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of DSM502 Antimalarial Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the reproducibility of antimalarial assays involving DSM502. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Plasmodium?
This compound is a pyrrole-based selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the parasite. Unlike their human hosts, Plasmodium parasites cannot salvage pyrimidines and are entirely dependent on this de novo pathway for survival.[2][3][4] By inhibiting DHODH, this compound effectively blocks the parasite's ability to produce essential pyrimidines, leading to cessation of growth and replication.
Q2: What is the primary advantage of targeting Plasmodium DHODH?
The primary advantage lies in the high selectivity of inhibitors like this compound for the parasite enzyme over the human ortholog. This selectivity minimizes the potential for off-target effects and toxicity in the host, making DHODH an attractive and clinically validated target for antimalarial drug development.
Q3: What are the known resistance mechanisms to DHODH inhibitors like this compound?
Resistance to DHODH inhibitors, including those structurally related to this compound, can arise through several mechanisms. The most common is the emergence of point mutations in the drug-binding site of the pfdhodh gene.[5][6] Additionally, an increase in the copy number of the pfdhodh gene has also been observed to confer resistance.[7] It is crucial to monitor for these genetic changes in long-term in vitro selections or in clinical settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound antimalarial assays.
Issue 1: High Variability in IC50/EC50 Values
Q: My IC50/EC50 values for this compound are highly variable between experiments. What are the potential causes and solutions?
A: High variability in potency measurements is a common challenge in antimalarial assays and can stem from several factors:
-
Compound Solubility and Stability:
-
Problem: this compound, like many small molecules, has limited aqueous solubility. Precipitation of the compound in the culture medium can lead to inconsistent effective concentrations.
-
Solution:
-
Prepare high-concentration stock solutions of this compound in 100% DMSO. Commercial suppliers suggest that this compound is soluble in DMSO.[1]
-
When diluting into aqueous culture medium, ensure the final DMSO concentration is kept low and consistent across all wells, typically ≤0.5%, as higher concentrations can be toxic to the parasites.[8]
-
Visually inspect the diluted drug plates for any signs of precipitation before adding the parasite culture.
-
Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1] Avoid repeated freeze-thaw cycles.
-
-
-
Assay Conditions:
-
Problem: Variations in incubation time, initial parasitemia, and hematocrit can significantly impact the final readout and, consequently, the calculated IC50 value.[9][10]
-
Solution:
-
Strictly standardize the incubation period (e.g., 72 hours).
-
Use a consistent starting parasitemia and hematocrit for all experiments.
-
Ensure a homogenous parasite suspension when dispensing into assay plates.
-
-
-
Parasite Stage and Synchronization:
-
Problem: The susceptibility of P. falciparum to antimalarial drugs can vary depending on the parasite's developmental stage.[10] Assays initiated with asynchronous cultures can introduce variability.
-
Solution:
-
For assays requiring stage-specificity, synchronize the parasite culture to the ring stage using methods like sorbitol treatment.
-
If using asynchronous cultures, ensure the stage distribution is consistent at the start of each experiment.
-
-
-
Data Analysis:
-
Problem: The method used to calculate the IC50 value can influence the result. Different software and curve-fitting models can yield varying values.[11]
-
Solution:
-
Use a consistent data analysis workflow, including the same software and nonlinear regression model (e.g., four-parameter logistic curve fit) for all experiments.
-
Ensure that the top and bottom plateaus of the dose-response curve are well-defined.
-
-
Issue 2: No or Low Potency Observed
Q: I am not observing the expected nanomolar potency for this compound in my assay. What could be the reason?
A: If this compound appears less potent than anticipated, consider the following:
-
Compound Integrity:
-
Problem: The compound may have degraded due to improper storage or handling.
-
Solution:
-
Ensure the this compound stock solution has been stored correctly and is within its recommended shelf life.[1]
-
If possible, verify the concentration and purity of the compound stock.
-
-
-
Parasite Strain:
-
Problem: The P. falciparum strain being used may have reduced susceptibility to DHODH inhibitors.
-
Solution:
-
Include a known sensitive reference strain (e.g., 3D7 or Dd2) in your experiments to confirm the activity of your this compound stock.
-
If working with field isolates or lab-generated resistant lines, sequence the pfdhodh gene to check for known resistance mutations.
-
-
-
Assay Readout:
-
Problem: The chosen assay may not be sensitive enough, or there may be interference with the readout.
-
Solution:
-
Ensure that the signal-to-background ratio in your assay is sufficient.
-
For fluorescence-based assays (e.g., SYBR Green I), check for potential autofluorescence of the compound.
-
For HRP-2 based assays, be aware that HRP-2 can persist in the culture even after parasite death, which can sometimes affect the interpretation of results.[12]
-
-
Issue 3: Inconsistent Results with HRP-2 Based Assays
Q: My HRP-2 ELISA results for this compound are inconsistent. How can I improve this?
A: HRP-2 assays are widely used but have specific considerations:
-
HRP-2 Persistence:
-
Problem: HRP-2 is a stable protein and can persist in the culture for some time after the parasite has been killed. This can lead to an underestimation of drug efficacy, especially for fast-acting compounds.
-
Solution:
-
A 72-hour incubation period is standard for HRP-2 assays to allow for sufficient protein turnover.[2]
-
Be mindful of this persistence when interpreting results, especially when comparing with other assay formats.
-
-
-
Initial Parasite Density:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Parameter | Value (nM) | Reference |
| P. falciparum DHODH | IC50 | 20 | [1] |
| P. vivax DHODH | IC50 | 14 | [1] |
| P. falciparum 3D7 cells | EC50 | 14 | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Dose (mg/kg) | Dosing Regimen | Parasite Clearance | Study Model | Reference |
| 10 | p.o. once daily for 4 days | 97% | SCID mouse | [1] |
| 50 | p.o. once daily for 4 days | 97% | SCID mouse | [1] |
Experimental Protocols
Detailed methodologies for common antimalarial assays are provided below.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in a 96-well plate. The final volume in each well should be 100 µL of culture medium. Include drug-free wells as a positive control for parasite growth and wells with uninfected red blood cells as a negative control.
-
-
Parasite Culture:
-
Add 100 µL of synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at a starting parasitemia of 0.5% and a hematocrit of 2% to each well of the drug plate.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye at a 1:5000 dilution.
-
Add 100 µL of the lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading:
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of parasite growth inhibition relative to the positive control wells.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software.
-
HRP-2 ELISA
This assay quantifies parasite growth by measuring the amount of P. falciparum histidine-rich protein 2 (HRP-2) produced.
-
Parasite Culture and Drug Treatment:
-
Follow steps 1-3 of the SYBR Green I assay protocol.
-
-
Sample Preparation:
-
After the 72-hour incubation, lyse the red blood cells by freeze-thawing the plate.
-
-
ELISA:
-
Coat a 96-well ELISA plate with an anti-HRP-2 capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 2% BSA in PBS) for 2 hours at room temperature.
-
Add 100 µL of the parasite lysate to each well and incubate for 1 hour at room temperature.
-
Wash the plate and add a second, enzyme-conjugated anti-HRP-2 detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add a suitable substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using recombinant HRP-2.
-
Calculate the concentration of HRP-2 in each well.
-
Determine the percentage of growth inhibition and the IC50 value as described for the SYBR Green I assay.
-
Luciferase-Based Reporter Assay
This assay is used with transgenic P. falciparum lines that express a luciferase reporter gene.
-
Parasite Culture and Drug Treatment:
-
Use a transgenic P. falciparum line expressing luciferase.
-
Follow steps 1-3 of the SYBR Green I assay protocol.
-
-
Lysis and Luminescence Reading:
-
Add a luciferase assay reagent (e.g., Steady-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for a short period to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition and the IC50 value as described for the other assays.
-
Visualizations
Plasmodium falciparum Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
General Experimental Workflow for this compound In Vitro Assay
Caption: A generalized workflow for determining the in vitro antimalarial activity of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical flowchart for troubleshooting sources of variability in this compound IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iddo.org [iddo.org]
- 3. researchgate.net [researchgate.net]
- 4. iddo.org [iddo.org]
- 5. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 12. media.malariaworld.org [media.malariaworld.org]
Challenges in long-term storage and handling of DSM502
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of DSM502.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium parasites.[1] It exhibits nanomolar potency against both Plasmodium falciparum and Plasmodium vivax, making it a promising candidate for antimalarial drug development.[1] Its mechanism of action involves binding to the DHODH enzyme, which disrupts the synthesis of pyrimidines, essential components for DNA and RNA replication in the parasite.[2]
2. What are the recommended long-term storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
3. How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). Due to its high concentration, ultrasonic treatment may be necessary to fully dissolve the compound.[1] It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can affect solubility.
4. How should I prepare working solutions for in vivo experiments?
For in vivo studies, it is highly recommended to prepare fresh solutions on the day of use.[1] Common formulations involve a two-step process:
-
Step 1: Prepare a concentrated stock solution in DMSO.
-
Step 2: Dilute the stock solution with a suitable vehicle.
Two common vehicles are:
-
10% DMSO in 90% (20% SBE-β-CD in Saline)
-
10% DMSO in 90% Corn Oil
If precipitation occurs during the preparation of the final solution, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound in DMSO | - Insufficient solvent volume- Low-quality or hydrated DMSO- Inadequate mixing | - Ensure the concentration is within the recommended solubility limits.- Use fresh, high-purity, anhydrous DMSO.- Use an ultrasonic bath to aid dissolution. |
| Precipitation of this compound in Working Solution | - Low solubility in the final vehicle- Temperature changes | - Gently warm the solution.- Use sonication to redissolve the precipitate.- Consider optimizing the vehicle composition. |
| Inconsistent Experimental Results | - Degradation of this compound stock solution- Repeated freeze-thaw cycles | - Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Potential Degradation of this compound | - Exposure to harsh environmental conditions | - Based on studies of similar pyrrole derivatives, this compound may be susceptible to degradation under certain conditions.[3] Potential degradation pathways are outlined in the "Potential Degradation Pathways" section below. |
Potential Degradation Pathways
While specific forced degradation studies on this compound are not publicly available, studies on similar pyrrole-based compounds suggest potential liabilities.[3] Researchers should be aware of the following potential degradation pathways:
-
Hydrolysis: Pyrrole derivatives can be unstable in highly alkaline conditions and may also be labile in acidic environments.[3] It is advisable to maintain solutions at a neutral pH.
-
Oxidation: Sensitivity to oxidizing agents can vary based on the specific chemical structure.[3]
-
Photodegradation: Some pyrrole compounds are known to be photolabile.[3] It is recommended to protect this compound solutions from light.
The primary degradation is often targeted at the breaking of the pyrrole ring structure.[3]
Caption: Workflow for this compound Storage, Handling, and Troubleshooting.
Experimental Protocols
In Vitro DHODH Inhibition Assay
This protocol is adapted from established methods for measuring DHODH activity.[4][5]
1. Materials:
-
Recombinant human or Plasmodium falciparum DHODH enzyme
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells. Include a DMSO-only control.
-
Add the DHODH enzyme to all wells and pre-incubate for 30 minutes at 25°C.
-
Add DHO, CoQ10, and DCIP to initiate the reaction.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: Workflow for the In Vitro DHODH Inhibition Assay.
Plasmodium falciparum Growth Inhibition Assay
This protocol is based on standard methods for assessing antimalarial drug efficacy in vitro.[6][7][8][9]
1. Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
This compound
-
96-well microplate
-
DNA-staining dye (e.g., DAPI or SYBR Green I)
-
Fluorescence plate reader
2. Procedure:
-
Prepare a serial dilution of this compound in complete culture medium.
-
In a 96-well plate, add the this compound dilutions. Include a drug-free control.
-
Add the synchronized P. falciparum culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the RBCs and stain the parasite DNA with a fluorescent dye.
-
Measure the fluorescence intensity using a plate reader. The fluorescence is proportional to parasite growth.
-
Calculate the EC50 value of this compound by plotting the percentage of growth inhibition against the log of the drug concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Navigating DSM502 Experiments: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols and reducing variability in experiments involving DSM502, a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH). By addressing common challenges and providing detailed methodologies, this guide aims to enhance the reproducibility and reliability of preclinical research in the vital field of antimalarial drug development.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format, offering targeted solutions to common sources of variability.
| Question | Answer & Troubleshooting Steps |
| Why am I seeing high variability in my IC50/EC50 values for this compound between experiments? | High variability in potency assays is a common challenge. Several factors can contribute to this: - Parasite Stage: The susceptibility of Plasmodium falciparum to antimalarial drugs can vary with the parasite's life cycle stage. Ensure that your parasite cultures are tightly synchronized, preferably at the ring stage, before initiating the drug susceptibility assay.[1] - Hematocrit Level: The percentage of red blood cells in the culture can influence drug efficacy. Standardize the hematocrit to a consistent level (e.g., 1.5% - 2%) for all assays.[2] - Culture Medium Composition: Variations in media components, particularly folate and para-aminobenzoic acid (PABA), can significantly impact the efficacy of drugs targeting nucleotide synthesis.[3][4] Use a standardized, quality-controlled batch of RPMI 1640 medium and consider using serum-free substitutes like Albumax I to reduce lot-to-lot variability from human serum.[4] - Inoculum Size: The initial parasitemia can affect the outcome of the assay. Use a consistent starting parasitemia (e.g., 0.1-0.5%) for all experiments.[2][5] - Assay Method: Different assay methods (e.g., [³H]-hypoxanthine incorporation, SYBR Green I, pLDH) have inherent variabilities.[2][5][6] Choose the most appropriate assay for your experimental goals and maintain consistency in its execution. |
| My this compound stock solution appears to be losing activity over time. How can I ensure its stability? | Proper storage and handling of this compound are crucial for maintaining its potency. According to supplier information, this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When preparing working solutions, ensure the compound is fully dissolved. For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[7] |
| I am observing inconsistent results in my in vivo efficacy studies with this compound. What could be the cause? | In vivo studies introduce additional layers of complexity. Sources of variability can include: - Drug Formulation and Administration: Ensure a consistent and appropriate vehicle is used for oral or intravenous administration. The method of administration (e.g., gavage technique) should be standardized.[7] - Animal Model: The health and genetic background of the animal model (e.g., SCID mice) can influence experimental outcomes. Use age- and weight-matched animals from a reputable supplier. - Parasite Strain: The virulence and drug sensitivity of the Plasmodium strain used for infection can vary. Use a well-characterized and consistent parasite line. |
| How can I confirm that this compound is specifically targeting DHODH in my cellular assays? | To confirm the mechanism of action, you can perform rescue experiments. Since DHODH is essential for de novo pyrimidine biosynthesis, its inhibition can be bypassed by supplying exogenous pyrimidines. Supplementing the culture medium with uridine should reverse the growth inhibitory effects of this compound. A lack of rescue would suggest off-target effects. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Assay/Organism/Condition | Reference |
| IC50 (PfDHODH) | 20 nM | Recombinant P. falciparum DHODH enzyme assay | [7] |
| IC50 (PvDHODH) | 14 nM | Recombinant P. vivax DHODH enzyme assay | [7] |
| EC50 (Pf3D7) | 14 nM | In vitro growth inhibition of P. falciparum 3D7 strain | [7] |
| EC50 (HEK293) | > 33 µM | Inhibition of human Nav1.5 expressed in HEK293 cells | [7] |
| In Vivo Efficacy | 97% parasite clearance | 10 and 50 mg/kg; p.o. once daily for 4 days in a confirmatory SCID mouse study | [7] |
| Oral Bioavailability (Mouse) | >100% | Single p.o. dose of 18.3 and 50 mg/kg | [7] |
| t1/2 (Mouse) | 2.6, 3.6 h | Single p.o. dose of 18.3 and 50 mg/kg | [7] |
| Cmax (Mouse) | 8.4, 42.3 µM | Single p.o. dose of 18.3 and 50 mg/kg | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay using SYBR Green I
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.[6]
1. Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II)
-
Human red blood cells (RBCs)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
2. Procedure:
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum.
-
Synchronize the parasites to the ring stage using 5% D-sorbitol treatment.
-
Adjust the culture to a starting parasitemia of 0.5% and a hematocrit of 2%.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete medium. The final concentration range should typically span from 0.1 nM to 100 nM.
-
Add 100 µL of the drug dilutions to the respective wells of the 96-well plate in triplicate.
-
Include drug-free wells (negative control) and wells with uninfected RBCs (background control).
-
-
Incubation:
-
Add 100 µL of the prepared parasite culture to each well.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
-
Lysis and Staining:
-
After incubation, carefully remove the plates from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Protocol 2: DHODH Enzyme Inhibition Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of recombinant Plasmodium DHODH.
1. Materials:
-
Recombinant Plasmodium DHODH enzyme
-
Assay buffer (e.g., Tris-HCl, Triton X-100, KCl)
-
Dihydroorotate (DHO)
-
Coenzyme Q analog (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone)
-
2,6-dichlorophenolindophenol (DCIP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
2. Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DHO, Coenzyme Q analog, and DCIP in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, this compound dilutions, and the DHODH enzyme.
-
Include wells with no enzyme (background) and no inhibitor (positive control).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the DHO and Coenzyme Q analog/DCIP mixture to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance of DCIP over time at a specific wavelength (e.g., 600 nm) using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of DCIP reduction) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the positive control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental Processes and Pathways
To further clarify experimental workflows and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Mechanism of action of this compound in Plasmodium.
Caption: Workflow for an in vitro antimalarial assay.
References
- 1. mmv.org [mmv.org]
- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. medchemexpress.com [medchemexpress.com]
Identifying and resolving artifacts in DSM502 high-throughput screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DSM502 in high-throughput screening (HTS) campaigns. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common artifacts and ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrrole-based selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] It specifically targets the Plasmodium DHODH with nanomolar potency, showing high selectivity over the mammalian enzyme.[1][3] This specificity makes it a promising antimalarial drug candidate.[3][5] The inhibition of DHODH depletes the parasite's pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting its proliferation.[6]
Q2: What are the common sources of artifacts in a this compound HTS campaign?
High-throughput screening campaigns are susceptible to various artifacts that can lead to false-positive or false-negative results.[7][8][9][10] For a this compound screen, which can be either a biochemical (enzymatic) or a cell-based (parasite growth) assay, common artifacts include:
-
Assay Technology Interference: Compounds can directly interfere with the detection method. This includes autofluorescence, quenching of the fluorescent signal, or inhibition of the reporter enzyme (e.g., luciferase) used in the assay.[7][11][12]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or sequester assay components, leading to a false-positive signal.[7][13]
-
Chemical Reactivity: Reactive compounds can covalently modify the target enzyme or other assay components, leading to irreversible inhibition that is not specific to the intended binding site.[7]
-
Redox Activity: Compounds that can undergo redox cycling can generate reactive oxygen species (ROS), which can interfere with assay readouts, particularly in assays using redox-sensitive dyes.[9][14]
-
Cytotoxicity: In cell-based assays, compounds may show apparent activity by simply being toxic to the cells (e.g., human host cells in a Plasmodium falciparum growth assay), rather than specifically inhibiting the parasite's DHODH.[11]
-
Off-Target Effects: Compounds may inhibit other essential cellular pathways in the parasite or host cell, leading to a positive result that is not due to DHODH inhibition.[15][16][17][18]
Q3: How can I differentiate between true hits and false positives in my primary screen?
A multi-step validation process, often referred to as a "hit triage" or "confirmation cascade," is crucial to eliminate false positives.[19][20] This typically involves a series of secondary and counter-screening assays.
Troubleshooting Guides
Issue 1: High Rate of False Positives in a Biochemical DHODH Assay
If your primary biochemical screen for DHODH inhibitors yields a high number of hits, many of which are likely false positives, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Interference with Readout | 1. Run a counter-screen without the DHODH enzyme to identify compounds that intrinsically affect the assay signal (e.g., autofluorescent compounds).2. Use an orthogonal assay with a different detection method (e.g., if the primary assay is fluorescence-based, use a colorimetric or luminescence-based assay for confirmation).[19] |
| Compound Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation.[13]2. Perform a concentration-response curve. Aggregators often exhibit a steep, non-stoichiometric inhibition curve. |
| Redox-Active Compounds | 1. Add a reducing agent like DTT to the assay buffer to quench redox cycling.[9]2. Use a counter-screen specifically designed to detect redox-active compounds, such as an assay that measures hydrogen peroxide production.[9] |
Experimental Protocol: Orthogonal DHODH Enzyme Assay (Colorimetric)
This protocol describes a common colorimetric assay for DHODH activity, which can be used as an orthogonal assay to a fluorescence-based primary screen. The assay measures the reduction of 2,6-dichloroindophenol (DCIP).[5][11]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrate Mix: 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCIP in Assay Buffer.
-
-
Assay Procedure:
-
Add 2 µL of test compound (dissolved in DMSO) to the wells of a 96-well plate.
-
Add 98 µL of a solution containing recombinant human or Plasmodium DHODH enzyme in Assay Buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the Substrate Mix.
-
Measure the decrease in absorbance at 600 nm over 10-20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound relative to a DMSO control.
-
Issue 2: Discrepancies Between Biochemical and Cell-Based Assay Results
It is common to find that potent hits from a biochemical DHODH assay are not active in a cell-based Plasmodium falciparum growth inhibition assay.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Analyze the physicochemical properties of the hit compounds. Compounds with high polarity or molecular weight may not efficiently cross the parasite and red blood cell membranes.2. Perform a cell permeability assay (e.g., PAMPA) to directly measure the compound's ability to cross biological membranes. |
| Compound Efflux | 1. The parasite may actively pump the compound out of the cell. This can be investigated using efflux pump inhibitors, though this is a complex study. |
| Metabolic Instability | 1. The compound may be rapidly metabolized by the parasite or in the culture medium.2. Assess the metabolic stability of the compound using liver microsomes as a preliminary indicator.[11] |
| Host Cell Toxicity | 1. A compound may appear active because it is toxic to the host red blood cells, not the parasite.2. Perform a cytotoxicity assay on uninfected red blood cells or a standard mammalian cell line (e.g., HEK293) to determine the compound's general toxicity.[11] |
Experimental Protocol: Uridine Rescue Assay to Confirm DHODH Inhibition in Cells
This assay confirms that the observed anti-parasitic activity of a compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway. If a compound's activity is rescued by the addition of uridine, it strongly suggests that it targets this pathway.
-
Cell Culture:
-
Culture Plasmodium falciparum in human red blood cells in complete medium (RPMI 1640, AlbuMAX, hypoxanthine).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Prepare a parallel set of plates with the same compound dilutions, but supplement the culture medium with 100 µM uridine.
-
Add synchronized ring-stage parasites to all wells.
-
Incubate the plates for 72 hours under standard parasite culture conditions.
-
Measure parasite growth using a suitable method (e.g., SYBR Green I fluorescence assay).
-
-
Data Analysis:
-
Calculate the IC50 value for the compound in the presence and absence of uridine.
-
A significant rightward shift in the IC50 curve in the presence of uridine indicates that the compound's primary mechanism of action is the inhibition of pyrimidine biosynthesis.
-
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound and Related Compounds
| Compound | Target | IC50 (nM) | Cell-based EC50 (nM) | Reference |
| This compound | P. falciparum DHODH | 20 | 14 (P. falciparum 3D7) | [1] |
| This compound | P. vivax DHODH | 14 | - | [1] |
| This compound | Human DHODH | >100,000 | - | [5] |
| DSM265 | P. falciparum DHODH | - | - | [7] |
Table 2: Common Assay Parameters for DHODH HTS
| Parameter | Biochemical Assay (DCIP) | Cell-Based Assay (SYBR Green I) |
| Plate Format | 96- or 384-well | 96- or 384-well |
| Typical Compound Conc. | 1-10 µM | 1-10 µM |
| Incubation Time | 15-30 minutes | 72 hours |
| Readout | Absorbance at 600 nm | Fluorescence (Ex: 485 nm, Em: 535 nm) |
| Positive Control | This compound, Brequinar | Chloroquine, Artemisinin |
| Negative Control | DMSO | DMSO |
References
- 1. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Plasmodium Infection by the illumigene Malaria Assay Compared to Reference Microscopy and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. axxam.com [axxam.com]
Validation & Comparative
A Comparative Analysis of DHODH Inhibitors: DSM502 versus DSM265
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics with unique mechanisms of action to overcome emerging drug resistance. One promising target in this endeavor is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, Plasmodium parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes PfDHODH an attractive target for selective inhibition.[1][2][3][4] Among the inhibitors developed to target this enzyme, DSM502 and DSM265 have emerged as significant candidates. This guide provides a detailed comparative analysis of these two compounds, supported by experimental data, to inform further research and drug development efforts.
Mechanism of Action: Targeting a Parasite-Specific Vulnerability
Both this compound, a pyrrole-based inhibitor, and DSM265, a triazolopyrimidine-based inhibitor, function by selectively binding to and inhibiting the PfDHODH enzyme.[2][5][6] This inhibition blocks the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[3][7] By disrupting this essential pathway, the inhibitors effectively starve the parasite of the necessary building blocks for DNA and RNA synthesis, leading to a halt in replication and ultimately, parasite death.[3] This targeted approach is highly selective for the parasite as humans have an alternative pyrimidine salvage pathway, thus minimizing off-target effects on the host.[1][2]
In Vitro Efficacy: A Head-to-Head Comparison
Experimental data demonstrates that both this compound and DSM265 exhibit potent nanomolar activity against Plasmodium DHODH and whole parasites. The following tables summarize their in vitro inhibitory concentrations (IC50) against the enzyme and their effective concentrations (EC50) against parasite cell cultures.
| Compound | PfDHODH IC50 (nM) | PvDHODH IC50 (nM) | Human DHODH IC50 |
| This compound | 20[5][8] | 14[5][8] | >100,000[9] |
| DSM265 | 8.9[6] | 15.8 (2-fold higher than PfDHODH)[10] | >41,000 ng/mL (>100,000 nM)[10] |
Table 1: Comparative Inhibitory Activity against DHODH Enzymes. This table highlights the potent and selective nature of both inhibitors against the parasite enzymes compared to the human ortholog.
| Compound | P. falciparum (3D7) EC50 (nM) | P. falciparum (drug-resistant strains) EC50 (nM) |
| This compound | 14[5][8] | Not explicitly stated, but effective against drug-resistant parasites. |
| DSM265 | 4.3 (equivalent to 1-4 ng/mL)[6][10] | 1-4 ng/mL (effective against chloroquine and pyrimethamine-resistant strains)[10] |
Table 2: Comparative Efficacy against P. falciparum Parasites. This table showcases the potent activity of both compounds against laboratory-adapted and drug-resistant parasite strains.
In Vivo Efficacy and Pharmacokinetics
Both compounds have demonstrated efficacy in animal models of malaria. The following table summarizes key pharmacokinetic and in vivo efficacy data.
| Compound | Animal Model | Dosing Regimen | Efficacy | Key Pharmacokinetic Parameters |
| This compound | SCID mice with P. falciparum | 10 and 50 mg/kg, p.o. once daily for 4 days[5][8] | 97% parasite clearance[5][8] | In mice (single p.o. dose): t1/2 = 2.6-3.6 h; Cmax = 8.4-42.3 µM; Oral bioavailability >100%[5][8] |
| DSM265 | NOD-scid IL-2Rγnull (NSG) mice with P. falciparum | 1.5 mg/kg twice daily (oral)[6] | ED90 of 3 mg/kg per day[6] | In mice: t1/2 = 2-4 hours. Predicted human half-life of >100 hours.[6][10] |
Table 3: Comparative In Vivo Efficacy and Pharmacokinetics. This table provides an overview of the performance of each inhibitor in preclinical animal models.
Experimental Protocols
A generalized experimental workflow for evaluating DHODH inhibitors is outlined below. Detailed protocols are often specific to the laboratory and the particular assay being performed.
DHODH Enzyme Inhibition Assay
A common method to determine the IC50 of a DHODH inhibitor involves a spectrophotometric assay. The protocol typically includes:
-
Recombinant Enzyme: Purified recombinant P. falciparum DHODH is used.
-
Substrates: Dihydroorotate (DHO) and a suitable electron acceptor like coenzyme Q are added to initiate the reaction.
-
Inhibitor Addition: The test compound (this compound or DSM265) is added at varying concentrations.
-
Detection: The rate of the reaction, often measured by the reduction of a dye like 2,6-dichloroindophenol (DCIP), is monitored spectrophotometrically.[11]
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration to calculate the IC50 value.
In Vitro Parasite Growth Inhibition Assay
To determine the EC50 against whole parasites, a SYBR Green I-based fluorescence assay is commonly employed:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human red blood cells.
-
Drug Treatment: The parasites are exposed to a serial dilution of the test compound for a full life cycle (e.g., 72 hours).
-
Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured.
-
Data Analysis: The fluorescence readings are used to determine the percentage of parasite growth inhibition and calculate the EC50 value.
In Vivo Efficacy Studies in Mouse Models
Efficacy in an animal model is a critical step in preclinical development:
-
Animal Model: Immunodeficient mice (e.g., SCID or NSG) are engrafted with human red blood cells and infected with P. falciparum.[5][6]
-
Drug Administration: Once parasitemia is established, the mice are treated orally with the test compound at various doses for a defined period.[5][6]
-
Parasitemia Monitoring: Parasite levels in the blood are monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Determination: The reduction in parasitemia compared to a vehicle-treated control group is used to determine the efficacy of the compound, often expressed as the effective dose required to inhibit parasite growth by 90% (ED90).[6]
Visualizing the Pathway and Experimental Logic
To better understand the context of this compound and DSM265 activity, the following diagrams illustrate the targeted biochemical pathway and a typical experimental workflow.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound and DSM265 on DHODH.
Caption: A generalized experimental workflow for the evaluation of DHODH inhibitors from in vitro to in vivo studies.
Conclusion and Future Directions
Both this compound and DSM265 are potent and selective inhibitors of Plasmodium DHODH with demonstrated efficacy against both drug-sensitive and drug-resistant strains of P. falciparum. DSM265 has advanced to clinical development, highlighting the therapeutic potential of targeting this pathway.[12][13][14] this compound represents an alternative chemical scaffold with similar promising characteristics.[15]
The key differentiators lie in their chemical structures, which may influence their pharmacokinetic profiles, metabolic stability, and potential for resistance development. DSM265 is noted for its predicted long half-life in humans, which is advantageous for both treatment and prophylactic regimens.[10][12] Further head-to-head studies focusing on long-term efficacy, resistance selection, and safety profiles will be crucial in determining the ultimate clinical utility of these and other next-generation DHODH inhibitors. The continued exploration of this target remains a vital component of the strategy to develop new and effective antimalarial drugs.
References
- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydroorotate dehydrogenase: A drug target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
- 9. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria | Medicines for Malaria Venture [mmv.org]
- 13. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrole-Based Antimalarials: A Comparative Efficacy Analysis of DSM502 and PfPKG Inhibitors
For Immediate Release
[City, State] – [Date] – In the global fight against malaria, the development of novel antimalarials with diverse mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide provides a detailed comparison of the efficacy of DSM502, a pyrrole-based inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), with another major class of pyrrole-based antimalarials that target the P. falciparum cGMP-dependent protein kinase (PfPKG). This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound and its analogs represent a promising new class of antimalarials that selectively target the essential pyrimidine biosynthesis pathway in Plasmodium parasites. Extensive in vitro and in vivo studies have demonstrated their potent, nanomolar efficacy against both P. falciparum and P. vivax. Concurrently, a distinct series of pyrrole-based compounds targeting PfPKG, a key regulator of multiple life cycle stages of the parasite, has also emerged. While direct head-to-head clinical trial data is not yet available, this guide synthesizes existing experimental data to offer a comparative overview of their efficacy and mechanisms of action.
Mechanism of Action: Targeting Critical Parasite Pathways
This compound and Pyrrole-Based DHODH Inhibitors:
This compound is a potent and selective inhibitor of the Plasmodium DHODH enzyme.[1][2] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the parasite.[3][4] Unlike their human hosts, Plasmodium parasites lack pyrimidine salvage pathways and are entirely dependent on this de novo synthesis, making DHODH an excellent drug target.[4] By inhibiting this enzyme, this compound effectively starves the parasite of the necessary building blocks for replication and survival. The pyrrole scaffold of these inhibitors allows them to bind to an alternative conformation of the enzyme compared to other inhibitors like the triazolopyrimidine DSM265, leading to improved species selectivity against mammalian enzymes.[5][6]
Pyrrole-Based PfPKG Inhibitors:
Another promising class of pyrrole-based antimalarials targets PfPKG.[5] PfPKG is a central regulator in the parasite's life cycle, playing crucial roles in schizont egress, gametocyte activation, and sporozoite motility.[2][6] Inhibiting PfPKG disrupts these essential processes, effectively halting the parasite's progression at multiple stages.[2] This multi-stage activity makes PfPKG inhibitors attractive candidates for both treatment and transmission-blocking strategies.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data for this compound and representative pyrrole-based antimalarials.
Table 1: In Vitro Efficacy of Pyrrole-Based DHODH Inhibitors against P. falciparum
| Compound | Target | P. falciparum Strain | IC50 / EC50 (nM) | Selectivity vs. Human DHODH | Reference |
| This compound | PfDHODH | 3D7 | 14 | >7,100-fold | [1] |
| DSM557 | PfDHODH | 3D7 | 16 | >6,250-fold | [1] |
| DSM582 | PfDHODH | 3D7 | 74 | >1,350-fold | [1] |
IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the parasite.
Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
| Compound | Dosing Regimen | Parasite Reduction (%) | Reference |
| This compound | 10 mg/kg, single oral dose | 97 | [1] |
| This compound | 50 mg/kg, single oral dose | >99 | [1] |
Table 3: In Vitro Efficacy of Selected Pyrrole-Based PfPKG Inhibitors against P. falciparum
| Compound ID (from source) | Target | P. falciparum Strain | IC50 (nM) | Selectivity vs. Human PKG | Reference |
| 21 | PfPKG | Not Specified | <10 | >1000-fold | [5] |
| 22 | PfPKG | Not Specified | 10-50 | >200-fold | [5] |
| 23 | PfPKG | Not Specified | 10-50 | >200-fold | [5] |
Note: In vivo efficacy data for the specific pyrrole-based PfPKG inhibitors from the primary source is not yet publicly available in a comparative format.
Experimental Protocols
DHODH Inhibition Assay
The enzymatic activity of P. falciparum DHODH and human DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP) at 600 nm. The assay is typically performed in a 384-well plate format. The reaction mixture contains HEPES buffer, NaCl, glycerol, Triton X-100, L-dihydroorotate, decylubiquinone, and DCIP. The reaction is initiated by the addition of the enzyme, and the decrease in absorbance is measured over time. IC50 values are calculated from dose-response curves.[2]
P. falciparum Whole-Cell Proliferation Assay
The efficacy of the compounds against the blood stages of P. falciparum is assessed using a SYBR Green I-based fluorescence assay. Asynchronous parasite cultures are incubated with serial dilutions of the test compounds for 72 hours. After incubation, the plates are frozen to lyse the red blood cells. SYBR Green I dye, which intercalates with DNA, is then added, and the fluorescence intensity is measured to quantify parasite growth. EC50 values are determined from the resulting dose-response curves.
In Vivo Efficacy in P. falciparum-infected SCID Mice
Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and subsequently infected with P. falciparum. The test compounds are administered orally at various doses. Parasitemia is monitored daily by flow cytometry or microscopy of Giemsa-stained blood smears. The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group.[1]
PfPKG Inhibition Assay
The inhibitory activity against PfPKG is measured using a fluorescence polarization-based assay, such as the IMAP (Immobilized Metal Affinity for Phosphochemicals) assay. This assay measures the kinase-catalyzed transfer of a fluorescently labeled phosphate group from ATP to a peptide substrate. The binding of the phosphorylated fluorescent peptide to a high-affinity binding agent results in a change in fluorescence polarization. IC50 values are determined by measuring the reduction in kinase activity at various inhibitor concentrations.[7]
Visualizations
Caption: Mechanism of action of this compound on the pyrimidine biosynthesis pathway.
References
- 1. Mechanism of allosteric inhibition in the Plasmodium falciparum cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target [frontiersin.org]
- 3. mesamalaria.org [mesamalaria.org]
- 4. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of DSM502's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial candidate DSM502, focusing on the genetic validation of its mechanism of action. We will explore the experimental data that confirms its target, compare its performance with alternative compounds, and provide detailed methodologies for the key experiments that form the basis of our understanding.
Introduction to this compound and its Target: PfDHODH
This compound is a potent, pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[1][2][3] Unlike its human host, the parasite cannot salvage pyrimidines and is entirely dependent on this pathway for the synthesis of DNA, RNA, and other essential molecules.[4][5][6] This dependency makes the parasite's DHODH (PfDHODH) a highly attractive and validated target for antimalarial drug development.[5][7] this compound is highly selective, showing potent inhibition of Plasmodium DHODH at nanomolar concentrations while having no effect on the human enzyme.[1]
Mechanism of Action: Disrupting Pyrimidine Synthesis
The primary mechanism of action of this compound is the inhibition of PfDHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine pathway: the oxidation of dihydroorotate to orotate.[4][7] By binding to PfDHODH, this compound blocks the production of orotate, thereby depleting the parasite's pyrimidine pool and halting its growth and replication.[5]
Caption: Pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
Genetic Validation of On-Target Activity
The most compelling evidence for a drug's mechanism of action comes from genetic studies that link the drug's efficacy directly to its intended target. For DHODH inhibitors like this compound and its well-studied triazolopyrimidine analogue DSM265, this has been robustly demonstrated through in vitro resistance selection and genetic engineering.
In Vitro Resistance Studies
When P. falciparum parasites are cultured for extended periods in the presence of a DHODH inhibitor, resistant mutants emerge.[6] Genetic sequencing of these resistant parasites has consistently revealed point mutations within the pfdhodh gene.[6][8] These mutations are typically located in or near the drug-binding pocket of the enzyme, directly interfering with the inhibitor's ability to bind.[8][9] The repeated and exclusive appearance of mutations in the target gene provides strong genetic proof that the drug's antimalarial activity is a direct result of inhibiting PfDHODH.[8]
CRISPR/Cas9-Mediated Validation
To definitively prove that these identified mutations cause resistance, researchers have employed CRISPR/Cas9 gene-editing technology.[8] By precisely introducing specific point mutations (such as C276F) found in resistant parasites into the pfdhodh gene of drug-sensitive, wild-type parasites, scientists have successfully recreated the resistance phenotype.[8][9] These genetically engineered parasites show a significant increase in the effective concentration (EC50) of the drug required to inhibit their growth, confirming that the single amino acid change in DHODH is sufficient to confer resistance.[8]
Caption: Experimental workflow for the genetic validation of this compound's on-target mechanism.
Comparative Performance Data
The following table summarizes the inhibitory activity of this compound and its analogue DSM265 against the P. falciparum enzyme and parasite, including data from a known resistant mutant.
| Compound | Target | IC50 (nM) vs PfDHODH | EC50 (nM) vs P. falciparum (3D7) | EC50 Fold-Increase (C276F Mutant vs WT) | Reference |
| This compound | PfDHODH | 20 | 14 | Not Reported | [1] |
| DSM265 | PfDHODH | ~0.6 - 1.2 | ~30 - 70 | ~20 - 40 fold | [8][10] |
| Atovaquone | Cytochrome bc1 | - | ~1 | No cross-resistance | [8] |
| Chloroquine | Heme Polymerization | - | ~10 - 20 | No cross-resistance | [10] |
Note: DSM265 is a more clinically advanced DHODH inhibitor from a different chemical series, and extensive genetic validation data is available for it, serving as a strong proxy for the target class.
Comparison with Alternative Antimalarials
This compound's mechanism is distinct from many current and historical antimalarials. This is advantageous in overcoming existing drug resistance.
| Drug Class | Drug Example(s) | Mechanism of Action | Genetic Basis of Resistance |
| DHODH Inhibitors | This compound, DSM265 | Inhibits de novo pyrimidine biosynthesis. | Point mutations in the target enzyme, pfdhodh.[6][8] |
| Quinoline Methanols | Chloroquine, Quinine | Interferes with heme detoxification in the parasite's food vacuole. | Mutations in genes like pfcrt and pfmdr1. |
| Artemisinins | Artesunate, Artemether | Activated by heme iron to produce free radicals, causing widespread damage to parasite proteins. | Mutations in the Kelch13 gene are associated with delayed parasite clearance.[11] |
| Electron Transport Chain Inhibitors | Atovaquone | Inhibits the cytochrome bc1 complex, disrupting mitochondrial function necessary for DHODH regeneration. | Point mutations in the cytochrome b gene (cytb). |
| Folate Antagonists | Pyrimethamine | Inhibits dihydrofolate reductase (DHFR), blocking folate synthesis. | Point mutations in the dhfr gene. |
Experimental Protocols
In Vitro Resistance Selection
-
Parasite Culture: A clonal line of P. falciparum (e.g., 3D7 or Dd2 strain) is cultured in vitro in human erythrocytes using standard methods (e.g., RPMI 1640 medium supplemented with AlbuMAX and hypoxanthine).
-
Drug Pressure Application: The parasite culture is exposed to a constant, sublethal concentration of the DHODH inhibitor (e.g., 3x-5x the EC50 value).
-
Monitoring and Maintenance: The culture is monitored daily for parasite growth (parasitemia) via microscopic examination of Giemsa-stained blood smears. The media is changed regularly, and fresh erythrocytes are added to maintain the culture.
-
Dose Escalation: Once the parasite population adapts and resumes stable growth, the drug concentration is incrementally increased.
-
Isolation of Resistant Clones: This process is continued until parasites can grow at concentrations significantly higher than the initial EC50. Resistant parasites are then cloned by limiting dilution to ensure a genetically homogenous population for further analysis.
-
Genetic Analysis: Genomic DNA is extracted from both the original (parental) and the resistant parasite lines. The pfdhodh gene is amplified by PCR and sequenced to identify any mutations that have arisen.
CRISPR/Cas9-Mediated Allelic Exchange
-
Vector Construction: A plasmid vector is constructed containing a guide RNA (gRNA) specific to a target sequence within the pfdhodh gene, the Cas9 endonuclease, and a donor DNA repair template. The repair template contains the desired point mutation (e.g., C276F) flanked by homologous sequences to the regions upstream and downstream of the target site.
-
Transfection: The constructed plasmid is introduced into wild-type, drug-sensitive P. falciparum ring-stage parasites via electroporation.
-
Selection and Cloning: Transfected parasites are cultured, and successful editing events are selected for using a drug-selectable marker or by applying the DHODH inhibitor itself to select for the resistant phenotype. Clonal lines are then established by limiting dilution.
-
Verification: Genomic DNA is extracted from the cloned, engineered parasites. The targeted region of the pfdhodh gene is PCR amplified and sequenced to confirm the successful introduction of the desired point mutation and the absence of off-target mutations.
-
Phenotypic Analysis: The drug susceptibility of the engineered parasite line is quantified using a standard dose-response assay (e.g., SYBR Green I or pLDH assay) to determine the EC50 value for the DHODH inhibitor. The result is compared to the wild-type parental line to confirm that the single mutation conferred the expected level of resistance.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Mechanistic Understanding of Dihydroorotate Dehydrogenase Point Mutations in Plasmodium falciparum that Confer in Vitro Resistance to the Clinical Candidate DSM265 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum | Malaria Target Species page | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 11. Artemisinin-resistant Plasmodium falciparum parasites exhibit altered patterns of development in infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of DSM502 and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of DSM502, a promising antimalarial agent, and other notable dihydroorotate dehydrogenase (DHODH) inhibitors, including the approved immunomodulatory drugs leflunomide and teriflunomide, and the investigational anticancer agent brequinar. This objective analysis, supported by experimental data, aims to inform researchers and drug developers on the distinct characteristics of these compounds.
Executive Summary
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in a range of diseases, including malaria, autoimmune disorders, and cancer. While all the compounds discussed herein target DHODH, their pharmacokinetic properties differ significantly, influencing their therapeutic potential and clinical applications. This compound distinguishes itself with high oral bioavailability and a moderate half-life in preclinical models, positioning it as a potent antimalarial candidate. In contrast, teriflunomide (the active metabolite of leflunomide) exhibits a remarkably long half-life in humans, a key factor in its use for chronic conditions like multiple sclerosis. Brequinar, another potent DHODH inhibitor, has a shorter half-life. These differences underscore the importance of pharmacokinetic profiling in the development of DHODH inhibitors for specific indications.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of this compound, teriflunomide, leflunomide, and brequinar in various species.
Table 1: Pharmacokinetic Parameters in Preclinical Species (Mice)
| Parameter | This compound | Teriflunomide | Leflunomide | Brequinar |
| Dose (mg/kg) | 18.3 (p.o.), 50 (p.o.), 2.8 (i.v.) | Not specified | Not specified | Not specified |
| Bioavailability (%) | >100% | ~100% | Not specified | Not specified |
| Tmax (h) | Not specified | ~1 | Not specified | Not specified |
| Cmax (µM) | 8.4 (at 18.3 mg/kg), 42.3 (at 50 mg/kg) | 36 µg/mL | Not specified | Not specified |
| Half-life (t½) (h) | 2.6 - 3.6 | Not specified | Not specified | Not specified |
| Clearance (mL/min/kg) | 26.1 (i.v.) | Not specified | Not specified | Not specified |
| Volume of Distribution (Vss) (L/kg) | 1.2 (i.v.) | Not specified | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Teriflunomide | Leflunomide (as active metabolite A77 1726) | Brequinar |
| Dose | 7 mg, 14 mg | 100 mg loading dose, then 20 mg daily | 2-350 mg/m² (i.v.) |
| Bioavailability (%) | ~100% | Nearly 100% (converted to A77 1726) | Not applicable (i.v.) |
| Tmax (h) | 1-2 | 6-12 (for A77 1726) | Not applicable (i.v.) |
| Cmax | Dose-dependent | Dose-dependent | Dose-dependent |
| Half-life (t½) | 10-18 days | ~2 weeks (for A77 1726) | 1.5 - 8.2 h (beta half-life) |
| Clearance | 30.5 mL/h | ~0.020 L/h (for A77 1726) | 19.2 +/- 7.7 mL/min/m² |
| Volume of Distribution (Vd) | 11 L | 6 - 30.8 L (for A77 1726) | 9.0 +/- 2.9 L/m² |
| Protein Binding (%) | >99% | >99% (for A77 1726) | Not specified |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using standard preclinical and clinical study designs. Below are generalized methodologies representative of the experiments cited.
Preclinical Pharmacokinetic Studies in Rodents (e.g., Mice)
A typical study to determine the pharmacokinetics of a DHODH inhibitor following oral (p.o.) and intravenous (i.v.) administration in mice would follow this protocol:
-
Animal Model: Healthy, male or female mice (e.g., C57BL/6 or BALB/c strain), typically 6-8 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Drug Formulation and Administration:
-
Oral (p.o.): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). A single dose is administered by oral gavage at a specific concentration (e.g., 10 mg/kg).
-
Intravenous (i.v.): The compound is dissolved in a vehicle suitable for injection (e.g., saline with a small percentage of a solubilizing agent like DMSO). A single bolus dose is administered via the tail vein (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
For a full pharmacokinetic profile, blood samples (approximately 50-100 µL) are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is typically collected via retro-orbital sinus puncture or from the tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
-
Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Human Pharmacokinetic Studies
Clinical trials to evaluate the pharmacokinetics of DHODH inhibitors in healthy volunteers or patients are conducted under strict regulatory and ethical guidelines.
-
Study Design: Typically, a Phase I, single-ascending dose or multiple-dose study is conducted. These are often randomized and placebo-controlled.
-
Participants: Healthy adult volunteers or the target patient population are enrolled after providing informed consent.
-
Drug Administration: The drug is administered orally as a tablet or capsule, or intravenously as an infusion, at predefined doses.
-
Blood and Urine Sampling: Serial blood samples are collected at specified time points before and after drug administration. Urine may also be collected to assess renal clearance.
-
Bioanalysis: Plasma and urine concentrations of the parent drug and its major metabolites are determined using validated LC-MS/MS methods.
-
Pharmacokinetic and Safety Analysis: Pharmacokinetic parameters are calculated as described for preclinical studies. Safety and tolerability are closely monitored throughout the study.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of DHODH inhibitors and a generalized experimental workflow for pharmacokinetic analysis.
Assessing the Potential for Resistance Development to DSM502 in Plasmodium
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium parasites pose a significant threat to global malaria control and elimination efforts. Any new antimalarial candidate must be rigorously evaluated for its potential to select for resistance. This guide provides a comparative assessment of the potential for resistance development to DSM502, a novel inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), in comparison to other antimalarial agents. The information is compiled from published experimental data to aid researchers and drug development professionals in understanding the landscape of resistance to this promising new compound.
Mechanism of Action of this compound
This compound is a pyrrole-based inhibitor that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1] Unlike the human host, which can salvage pyrimidinya, Plasmodium parasites are solely reliant on this de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[2] By inhibiting PfDHODH, this compound effectively starves the parasite of essential building blocks, leading to its death.[3] This targeted approach provides a high degree of selectivity for the parasite enzyme over the human ortholog.[4]
Comparative Analysis of Resistance Potential
The potential for resistance development to an antimalarial drug is a critical factor in its long-term viability. The following table summarizes key quantitative data on resistance to this compound's class of inhibitors (DHODH inhibitors) and other major antimalarial drugs.
| Drug/Drug Class | Target | Primary Resistance Mechanism(s) | Frequency of Resistance (In Vitro Selection) | Fold Change in IC50 (Resistant vs. Wild-Type) | Key Mutations |
| DHODH Inhibitors (e.g., DSM265, a close analog of this compound) | Dihydroorotate Dehydrogenase (DHODH) | Point mutations in the pfdhodh gene; Gene amplification | Rapid emergence observed in some studies[5] | Variable, can be >100-fold | E182D, F188L, C276Y, and others[6][7] |
| Artemisinin and its derivatives | Multiple targets proposed, including Kelch13 | Point mutations in the kelch13 gene | Slower emergence compared to other drugs | Delayed parasite clearance in vivo | C580Y, R539T, Y493H, I543T |
| Atovaquone | Cytochrome b | Point mutations in the cytochrome b gene | Can arise readily[8] | >1000-fold | Y268S/N/C |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Point mutations in the dhfr gene | Widespread resistance | High | N51I, C59R, S108N, I164L |
| Chloroquine | Heme detoxification pathway | Point mutations in the pfcrt gene | Widespread resistance | High | K76T and other mutations |
Experimental Protocols for Assessing Resistance
The assessment of antimalarial drug resistance involves a combination of in vitro and in vivo experimental approaches.
In Vitro Resistance Selection
Objective: To determine the ease with which resistant parasites can be selected in a controlled laboratory setting and to identify the genetic basis of resistance.
Methodology:
-
Continuous Drug Pressure: Wild-type P. falciparum parasites (e.g., 3D7 or Dd2 strains) are cultured in the continuous presence of the test compound (e.g., this compound) at a concentration that inhibits parasite growth by approximately 50% (IC50).[6]
-
Stepwise Drug Pressure Increase: Alternatively, parasites are exposed to gradually increasing concentrations of the drug over an extended period.[9]
-
Monitoring for Recrudescence: Cultures are monitored daily for signs of parasite regrowth.
-
Clonal Isolation: Once recrudescence is observed, resistant parasites are clonally isolated by limiting dilution.
-
Phenotypic Characterization: The IC50 of the resistant clones is determined and compared to the parental wild-type strain to quantify the level of resistance.
-
Genotypic Characterization: The pfdhodh gene (in the case of this compound) and other potential target genes are sequenced to identify mutations associated with resistance. Gene copy number variations are also assessed using quantitative PCR.[9]
In Vivo Resistance Assessment
Objective: To evaluate the emergence of drug resistance in a whole-animal model, which can provide insights into the clinical potential for resistance.
Methodology:
-
Mouse Model of P. falciparum Infection: Immunodeficient mice (e.g., SCID mice) are engrafted with human red blood cells and infected with P. falciparum.[5]
-
Drug Treatment: Infected mice are treated with the test compound.
-
Monitoring Parasitemia: Blood smears are taken regularly to monitor parasite levels.
-
Detection of Recrudescence: The time to parasite recrudescence after treatment is recorded.
-
Isolation and Characterization of Resistant Parasites: Parasites from recrudescent infections are isolated and characterized phenotypically and genotypically as described in the in vitro protocol.[5]
Visualizing Resistance Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing resistance to this compound.
Caption: PfDHODH pathway and mechanisms of resistance to this compound.
Discussion and Future Directions
In vitro studies on DHODH inhibitors have shown that resistance in P. falciparum can be selected for, primarily through point mutations in the drug-binding site of PfDHODH or through amplification of the pfdhodh gene.[6][7] This is a common theme among targeted antimalarials. Encouragingly, some studies have reported that parasites resistant to one DHODH inhibitor can exhibit hypersensitivity to other compounds targeting the same enzyme, a phenomenon known as collateral sensitivity.[10] This opens up the possibility of using combination therapies with different DHODH inhibitors to mitigate the emergence of resistance.[6]
The development of this compound and other DHODH inhibitors represents a significant advancement in the fight against malaria. A thorough understanding of the potential resistance mechanisms is paramount for the successful clinical development and deployment of these novel agents. Continued surveillance and research into resistance patterns will be essential to prolonging the effective lifespan of this promising class of antimalarial drugs.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atypical Molecular Basis for Drug Resistance to Mitochondrial Function Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of DSM502: A Comparative Guide to its Antimalarial Activity
This guide provides an objective comparison of the antimalarial candidate DSM502 with the clinical candidate DSM265 and other established antimalarial agents. It is intended for researchers, scientists, and drug development professionals, offering a summary of its performance based on available preclinical data. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of its mechanism of action and the validation workflow.
Executive Summary
This compound is a novel pyrrole-based inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a clinically validated target essential for parasite pyrimidine biosynthesis. Preclinical data demonstrates that this compound exhibits potent nanomolar activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum in vitro. Its mechanism of action is shared with the more clinically advanced compound, DSM265, providing a strong basis for its potential efficacy. While specific quantitative in vivo efficacy data (ED50) for this compound is not publicly detailed, studies report that it demonstrates in vivo efficacy in a humanized mouse model of P. falciparum malaria, comparable to DSM265 at similar blood exposure levels.[1][2][3]
Data Presentation: Performance Comparison
The following tables summarize the in vitro and in vivo antimalarial activity of this compound in comparison to the advanced clinical candidate DSM265 and standard-of-care antimalarials.
Table 1: In Vitro Activity against Plasmodium Parasites
| Compound | Target | P. falciparum (3D7 - sensitive) EC50 [nM] | P. falciparum (Dd2 - resistant) EC50 [nM] | P. vivax DHODH IC50 [nM] | Data Source(s) |
| This compound | DHODH | 14 | 16 | 14 | [4] |
| DSM265 | DHODH | 1 - 4 | 1 - 4 | 1.5 (IC50) | [5] |
| Chloroquine | Heme Polymerization | ~5-20 (sensitive strains) | >100 (resistant strains) | ~22 | [6][7] |
| Atovaquone | Cytochrome bc1 | ~0.7 - 1.8 | ~0.7 - 1.8 | - | |
| Dihydroartemisinin | Multiple targets | ~1 - 6 | ~1 - 6 | ~3.4 | [6] |
| Piperaquine | Heme Polymerization | ~80 - 120 | ~80 - 120 | ~106 | [6] |
Disclaimer: EC50/IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental protocols, parasite strains, and assay conditions.
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Model | Efficacy Metric | Result | Data Source(s) |
| This compound | P. falciparum in NOD-scid IL-2Rγnull mice | Parasite Reduction | Efficacious at blood exposures similar to DSM265 | [1][3] |
| DSM265 | P. falciparum in NOD-scid IL-2Rγnull mice | ED90 | 3.7 mg/kg/day | [5] |
| Chloroquine | P. berghei in mice | ED90 | ~5-10 mg/kg/day | [1] |
| Atovaquone | P. berghei in mice | ED50 | ~5 mg/kg/day | - |
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical workflow for its experimental validation.
Caption: Inhibition of the de novo pyrimidine pathway by this compound.
Caption: A generalized workflow for preclinical antimalarial drug validation.
Experimental Protocols
The data presented in this guide are typically generated using standardized methodologies. Below are detailed protocols representative of those used in the validation of antimalarial compounds like this compound.
In Vitro Antimalarial Susceptibility Assay
This assay determines the concentration of a compound required to inhibit parasite growth in culture.
-
Parasite Culture: Plasmodium falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+ blood type) at 2-4% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.[1] Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[2]
-
Drug Preparation: The test compound (this compound) is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to create a range of concentrations.
-
Assay Procedure: Asynchronous or synchronized ring-stage parasite cultures (typically at 0.5-1% parasitemia) are added to 96-well plates containing the pre-dispensed drug dilutions. Plates are incubated for 72 hours under the conditions described above.[2]
-
Growth Measurement: Parasite growth inhibition is quantified using various methods:
-
SYBR Green I-based fluorescence assay: This dye intercalates with parasite DNA. After incubation, a lysis buffer containing SYBR Green I is added, and fluorescence is measured. A decrease in fluorescence relative to untreated controls indicates growth inhibition.
-
Parasite Lactate Dehydrogenase (pLDH) assay: The activity of the parasite-specific enzyme pLDH is measured colorimetrically.[2]
-
[³H]-Hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the cultures. Its incorporation into parasite nucleic acids is measured with a scintillation counter as an indicator of parasite viability.
-
-
Data Analysis: The results are plotted as percent inhibition versus drug concentration, and the 50% effective concentration (EC50) is calculated using a nonlinear regression model.
In Vivo Efficacy Testing (Humanized Mouse Model)
This protocol assesses the ability of a compound to reduce or clear a P. falciparum infection in an animal model.
-
Animal Model: Severe combined immunodeficient (SCID) mice that lack mature B and T lymphocytes (e.g., NOD-scid IL-2Rγnull) are engrafted with human erythrocytes to permit infection by P. falciparum.
-
Infection: On day 0, mice are infected intravenously with approximately 20 million P. falciparum-infected human erythrocytes.
-
Drug Administration: Treatment commences once parasitemia is established (e.g., day 4 post-infection). The test compound is formulated in a suitable vehicle and administered orally or via another relevant route, typically once or twice daily for 4 consecutive days (a "4-day suppressive test").
-
Monitoring Parasitemia: A small blood sample is taken from the tail vein daily to monitor the percentage of infected erythrocytes. Parasitemia is typically quantified by flow cytometry (FACS) analysis of blood stained with a nucleic acid dye or by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: The efficacy is determined by comparing the parasitemia in the treated group to that of a vehicle-treated control group. The effective dose required to inhibit parasite growth by 50% (ED50) or 90% (ED90) is calculated. A compound that leads to the complete and permanent absence of detectable parasites is considered to have achieved a sterile cure.
References
- 1. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificarchives.com [scientificarchives.com]
- 7. espublisher.com [espublisher.com]
Safety Operating Guide
Proper Disposal Procedures for DSM502: A Guide for Laboratory Professionals
DSM502, a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH) utilized in antimalarial research, requires careful handling and disposal due to its potential hazards.[1] This guide provides essential safety and logistical information to ensure the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may vary between suppliers, the available information indicates that it should be handled as a potentially hazardous substance. General hazard classifications for similar chemical compounds often include skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[2]
Table 1: Summary of Potential Hazards Associated with this compound and Similar Compounds
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P319, P403+P233, P405 |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264, P270, P301+P317 |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | P273, P391, P501 |
Source: Compiled from general chemical safety data sheets.[2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemically resistant gloves must be worn.[3]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[5]
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a NIOSH-approved respirator.[6]
II. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Segregation of Waste Proper segregation at the point of generation is the first and most critical step.
-
Solid Waste:
-
Place unused or expired solid this compound directly into a designated hazardous waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Waste Container Labeling All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Step 3: Storage of Waste Store hazardous waste in a designated and secure location.
-
Waste containers should be kept closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from heat sources and incompatible materials.[3]
-
Secondary containment, such as a chemical-resistant tray, is recommended to contain any potential leaks or spills.
Step 4: Arranging for Disposal Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for waste pickup requests.
-
Do not dispose of this compound down the drain or in the regular trash.[3] Discharge into the environment must be avoided.[3]
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, a triple-rinse procedure is recommended.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) that will dissolve this compound. Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: A final rinse with the solvent should be performed, with the rinsate again collected as hazardous waste.
-
Aqueous Wash: After the solvent rinses, the glassware can typically be washed with soap and water.
III. Visual Guides for Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for handling items contaminated with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
